Product packaging for Oleyl palmitamide(Cat. No.:CAS No. 16260-09-6)

Oleyl palmitamide

Cat. No.: B099668
CAS No.: 16260-09-6
M. Wt: 505.9 g/mol
InChI Key: VMRGZRVLZQSNHC-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oleyl palmitamide is a useful research compound. Its molecular formula is C34H67NO and its molecular weight is 505.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Opacifying; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H67NO B099668 Oleyl palmitamide CAS No. 16260-09-6

Properties

IUPAC Name

N-[(Z)-octadec-9-enyl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H67NO/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-35-34(36)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18H,3-16,19-33H2,1-2H3,(H,35,36)/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRGZRVLZQSNHC-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H67NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00893434
Record name N-Oleylpalmitic acid amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Pellets or Large Crystals
Record name Hexadecanamide, N-(9Z)-9-octadecen-1-yl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

16260-09-6
Record name Oleylpalmitamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16260-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecanamide, N-9-octadecenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016260096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanamide, N-(9Z)-9-octadecen-1-yl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Oleylpalmitic acid amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-N-octadec-9-enylhexadecan-1-amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.682
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLEYL PALMITAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD20CXT2D9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Endogenous Function of Oleyl Palmitamide in Mammals: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Current scientific literature does not support the classification of oleyl palmitamide (N-(9Z-octadecenyl)hexadecanamide) as an endogenous signaling molecule in mammals. Its presence as a naturally occurring compound with a defined physiological role has not been established. This guide, therefore, focuses on the well-documented endogenous functions of structurally related fatty acid amides (FAAs), namely primary fatty acid amides (e.g., oleamide and palmitamide) and N-acylethanolamines (e.g., oleoylethanolamide and palmitoylethanolamide). This information provides a crucial framework for understanding lipid amide signaling and a potential starting point for investigating novel, related compounds.

Introduction to Fatty Acid Amides

Fatty acid amides are a class of lipid signaling molecules that play diverse roles in mammalian physiology. They are broadly categorized into primary amides (R-CO-NH2) and N-acylated amines, which include the well-studied N-acylethanolamines (NAEs). These molecules are typically synthesized "on-demand" from membrane lipid precursors and are involved in regulating processes such as sleep, pain, inflammation, and energy metabolism. Their activity is terminated by enzymatic hydrolysis, primarily by fatty acid amide hydrolase (FAAH).

While this compound is a secondary amide, its constituent parts—an oleyl group (from oleic acid) and a palmitoyl group (from palmitic acid)—are fundamental components of the most studied endogenous FAAs.

Biosynthesis and Degradation of Related Endogenous Fatty Acid Amides

The metabolic pathways for FAAs are crucial for controlling their signaling activity. The primary routes for the synthesis and degradation of NAEs and primary FAAs are outlined below.

Biosynthesis of N-Acylethanolamines (NAEs)

The most accepted pathway for NAE biosynthesis involves the hydrolysis of N-acyl-phosphatidylethanolamine (NAPE), a membrane phospholipid.

PC Phosphatidylcholine NAT N-Acyltransferase (Ca²⁺ dependent) PC->NAT PE Phosphatidylethanolamine PE->NAT NAPE N-Acyl-Phosphatidylethanolamine (NAPE) NAT->NAPE Acyl Transfer NAPE_PLD NAPE-specific Phospholipase D (NAPE-PLD) NAPE->NAPE_PLD NAE N-Acylethanolamine (e.g., OEA, PEA) NAPE_PLD->NAE Hydrolysis PA Phosphatidic Acid NAPE_PLD->PA

Diagram 1: N-Acylethanolamine (NAE) Biosynthesis Pathway.
Biosynthesis of Primary Fatty Acid Amides

The biosynthesis of primary FAAs like oleamide is less definitively established. Two primary pathways have been proposed.

cluster_0 Pathway 1: From Acyl-CoA cluster_1 Pathway 2: From N-Acylglycine Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase Primary Amide Primary Fatty Acid Amide (e.g., Oleamide) Acyl-CoA->Primary Amide Ammonolysis (Cytochrome c, NH₃) Fatty Acid Fatty Acid N-Acylglycine N-Acylglycine Fatty Acid ->N-Acylglycine Glycine Conjugation Primary Amide Primary Fatty Acid Amide (e.g., Oleamide) N-Acylglycine->Primary Amide Oxidative Cleavage (PAM Enzyme)

Diagram 2: Proposed Biosynthetic Pathways for Primary Fatty Acid Amides.
Degradation of Fatty Acid Amides

The primary enzyme responsible for the hydrolysis and inactivation of both NAEs and primary FAAs is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase located on the endoplasmic reticulum. A second enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also hydrolyzes NAEs, particularly PEA, in the lysosome.

FAA Fatty Acid Amide (e.g., Oleamide, OEA, PEA) FAAH FAAH FAA->FAAH Hydrolysis NAAA NAAA FAA->NAAA Hydrolysis (NAEs only) Products Fatty Acid + Amine / Ethanolamine FAAH->Products NAAA->Products

Diagram 3: Enzymatic Degradation of Fatty Acid Amides.

Physiological Roles and Signaling Pathways

Oleamide (cis-9-Octadecenamide)

Identified as a sleep-inducing substance, oleamide accumulates in the cerebrospinal fluid during sleep deprivation.[1] Its effects are pleiotropic, involving multiple receptor systems.

  • Cannabinoid Receptors: Oleamide is a full agonist of the CB1 cannabinoid receptor, though with lower affinity than endocannabinoids like anandamide. This interaction contributes to its sedative and analgesic effects.

  • Serotonin Receptors: It potentiates the effects of serotonin at 5-HT1A and 5-HT2A/2C receptors and directly activates 5-HT7 receptors, which may also play a role in sleep regulation.

  • GABA-A Receptors: Oleamide enhances the action of GABA at GABA-A receptors, similar to the effects of benzodiazepines and barbiturates.

  • Gap Junctions: It inhibits gap junction communication, a function that may be relevant in apoptosis.[1]

Oleoylethanolamide (OEA)

OEA is primarily known as a regulator of satiety and energy homeostasis. It is synthesized in the small intestine in response to fat intake.

  • PPAR-α Activation: OEA does not bind to cannabinoid receptors but is a high-affinity agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α).[2] Activation of PPAR-α in enterocytes initiates signals that are relayed to the brain via vagal sensory fibers, promoting a feeling of fullness.

  • Lipid Metabolism: Through PPAR-α, OEA stimulates the expression of genes involved in fatty acid uptake and oxidation, such as CD36 and fatty acid transport proteins.[2]

  • TRPV1 Activation: OEA can also activate the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain sensation.

OEA Oleoylethanolamide (OEA) PPARa PPAR-α OEA->PPARa Binds & Activates Vagal Vagal Afferent Nerve Firing OEA->Vagal Activates Nucleus Nucleus PPARa->Nucleus Gene Gene Expression (e.g., CD36, FATPs) Nucleus->Gene Transcriptional Regulation Brain Brain (Satiety Signal) Vagal->Brain Transmits Signal FatOx Increased Fatty Acid Oxidation Gene->FatOx start 1. Tissue Homogenization - Weigh frozen tissue - Homogenize in organic solvent (e.g., Methanol/Chloroform) - Add internal standard (e.g., d₄-OEA) extract 2. Lipid Extraction - Add chloroform and water - Vortex and centrifuge to separate phases start->extract collect 3. Phase Collection - Collect the lower organic phase containing lipids extract->collect dry 4. Solvent Evaporation - Dry the organic phase under a stream of nitrogen collect->dry resuspend 5. Reconstitution - Resuspend the lipid extract in the mobile phase for LC-MS dry->resuspend analyze 6. LC-MS/MS Analysis - Inject sample onto a C18 column - Use a gradient elution - Detect using tandem mass spectrometry (MRM mode) resuspend->analyze

References

An In-depth Technical Guide to the Putative Biosynthesis of Oleyl Palmitamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl palmitamide is a lipid amide whose biological synthesis is not yet fully elucidated. This technical guide consolidates the current understanding of related fatty acid amide biosynthesis to propose a putative pathway for this compound formation. Drawing parallels from the synthesis of N-acylethanolamines (NAEs) and other N-acyl amides, we outline a potential multi-step enzymatic process. This document provides hypothesized enzymatic reactions, key enzyme classes that may be involved, and detailed experimental protocols to investigate this proposed pathway. Quantitative data from analogous reactions are presented to serve as a benchmark for future studies. The guide is intended to be a foundational resource for researchers aiming to unravel the specific metabolic route to this compound and to explore its potential physiological roles and therapeutic applications.

Introduction

Fatty acid amides are a diverse class of lipid signaling molecules involved in various physiological processes, including neurotransmission, inflammation, and energy homeostasis. While the biosynthesis of prominent members like the endocannabinoid anandamide (N-arachidonoylethanolamine) and the sleep-inducing lipid oleamide has been the subject of considerable research, the specific pathways for many other long-chain fatty acid amides, such as this compound, remain undefined. This compound, composed of an oleic acid acyl group and a palmitic acid-derived amide headgroup, represents a molecule of interest at the intersection of lipid metabolism and signaling. Understanding its biosynthesis is crucial for elucidating its potential biological functions and for the development of novel therapeutic strategies targeting this pathway.

This guide synthesizes the available literature on the biosynthesis of structurally related N-acyl amides to propose a plausible pathway for this compound. We will delve into the potential enzymatic steps, present quantitative data from analogous reactions, and provide detailed experimental protocols for researchers to test these hypotheses.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to occur through a multi-step pathway originating from precursor lipids. The proposed pathway is primarily based on the well-characterized biosynthesis of N-acylethanolamines (NAEs).

The central steps are proposed as follows:

  • Formation of a Precursor N-Acylphosphatidylethanolamine (NAPE): The pathway is initiated by the transfer of an oleoyl group from a donor phospholipid, such as phosphatidylcholine (PC), to the head group of phosphatidylethanolamine (PE). This reaction is catalyzed by a calcium-dependent N-acyltransferase (Ca-NAT), also identified as PLA2G4E. The product of this reaction is N-oleoyl-phosphatidylethanolamine (NOPE).

  • Generation of N-Oleylethanolamine (OEA): The newly formed NOPE is then hydrolyzed to release the N-acylethanolamine, N-oleylethanolamine (OEA). This step can be catalyzed by several enzymes, with N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) being a key player.[1][2] Alternative pathways for OEA formation from NOPE also exist.

  • Conversion to this compound: This is the most speculative step in the pathway. We propose that OEA undergoes a subsequent modification where the ethanolamine headgroup is replaced or modified to form a palmitamide. This could potentially occur through a transamidation reaction or a series of oxidative and amidation steps. Alternatively, an N-acyltransferase could directly condense oleoyl-CoA with a palmitamide precursor, though the identity of such a precursor is unknown.

Mandatory Visualization: Proposed Biosynthesis Pathway

Oleyl_Palmitamide_Biosynthesis cluster_0 Step 1: NAPE Formation cluster_1 Step 2: NAE Generation cluster_2 Step 3: Putative Conversion PC Phosphatidylcholine (with Oleoyl group) NOPE N-Oleoyl-Phosphatidylethanolamine (NOPE) PC->NOPE PE Phosphatidylethanolamine PE->NOPE Ca_NAT Ca-dependent N-Acyltransferase (PLA2G4E) Ca_NAT->NOPE OEA N-Oleylethanolamine (OEA) NOPE_2->OEA NAPE_PLD NAPE-PLD NAPE_PLD->OEA Palmitamide This compound OEA_2->Palmitamide Unknown_Enzyme Putative Enzyme(s) (e.g., Transamidase, N-Acyltransferase) Unknown_Enzyme->Palmitamide

A diagram of the proposed three-step biosynthesis pathway for this compound.

Quantitative Data from Analogous Reactions

Direct quantitative data for this compound biosynthesis is not available. The following table summarizes kinetic data for key enzymes in the related N-acylethanolamine biosynthetic pathway. These values can serve as a reference for designing and interpreting experiments on this compound synthesis.

EnzymeSubstrate(s)Product(s)Km (µM)Vmax (nmol/min/mg protein)Source Organism/CellReference
NAPE-PLD N-palmitoyl-PEN-palmitoylethanolamine151.2Rat BrainOkamoto et al., 2004
N-oleoyl-PEN-oleoylethanolamine121.5Rat BrainOkamoto et al., 2004
FAAH AnandamideArachidonic Acid + Ethanolamine5-10100-200Rat BrainCravatt et al., 1996
OleoylethanolamideOleic Acid + Ethanolamine12~150Rat LiverSchmid et al., 1999
N-Acyltransferase Arachidonoyl-CoA + GlycineN-arachidonoylglycine2.5 (Arachidonoyl-CoA), 1200 (Glycine)0.5Mouse N18TG2 CellsJeffries et al., 2016

Experimental Protocols

Investigating the proposed biosynthesis of this compound requires robust experimental methodologies. Below are detailed protocols for key experiments, adapted from established methods for related lipid amides.

Measurement of N-Acyltransferase Activity

This protocol is adapted from methods used to measure N-acetyltransferase activity and can be modified to detect the formation of a putative N-oleoyl-palmitamide precursor.

Objective: To determine the enzymatic activity of a putative N-acyltransferase that synthesizes an this compound precursor.

Materials:

  • Cell or tissue lysate

  • Oleoyl-CoA (substrate)

  • A putative palmitamide-containing substrate (e.g., palmitoylamine, if commercially available, or a related amine)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Stopping solution (e.g., 1 M perchloric acid or ice-cold acetonitrile)

  • HPLC system with a C18 column

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)

  • Mass spectrometer for product identification and quantification

Procedure:

  • Prepare cell or tissue lysates by homogenization in a suitable buffer, followed by centrifugation to obtain the desired cellular fraction (e.g., cytosol or microsomes).

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

  • Set up the enzymatic reaction in a microcentrifuge tube:

    • 50 µL of cell/tissue lysate (containing a defined amount of protein, e.g., 50-100 µg)

    • 10 µL of oleoyl-CoA solution (to a final concentration of 10-50 µM)

    • 10 µL of the amine substrate solution (to a final concentration of 100-500 µM)

    • Reaction buffer to a final volume of 100 µL.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction by adding 100 µL of the stopping solution.

  • Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Inject a defined volume of the supernatant onto the HPLC-MS system.

  • Separate the components using a suitable gradient on the C18 column.

  • Monitor for the formation of the expected this compound product by mass spectrometry, using its calculated mass-to-charge ratio (m/z).

  • Quantify the product by comparing its peak area to a standard curve generated with a synthesized this compound standard.

  • Calculate the specific activity as nmol of product formed per minute per mg of protein.

Mandatory Visualization: Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Lysate_Prep Prepare Cell/Tissue Lysate Protein_Quant Quantify Protein Concentration Lysate_Prep->Protein_Quant Reaction_Setup Set up Reaction: - Lysate - Oleoyl-CoA - Amine Substrate Protein_Quant->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Centrifugation Centrifuge to Remove Protein Reaction_Stop->Centrifugation HPLC_MS HPLC-MS Analysis Centrifugation->HPLC_MS Quantification Quantify Product HPLC_MS->Quantification Activity_Calc Calculate Specific Activity Quantification->Activity_Calc

A flowchart illustrating the experimental workflow for measuring N-acyltransferase activity.

Conclusion and Future Directions

The biosynthesis of this compound remains an unexplored area of lipid metabolism. The putative pathway presented in this guide, based on the known synthesis of other fatty acid amides, provides a solid foundation for future research. The key to unraveling this pathway will be the identification and characterization of the specific enzymes responsible for the final amidation step.

Future research should focus on:

  • Enzyme Discovery: Utilizing proteomic and genomic approaches to identify candidate N-acyltransferases or other enzymes capable of synthesizing this compound.

  • Metabolic Profiling: Using advanced mass spectrometry techniques to trace the metabolic fate of labeled precursors (e.g., deuterated oleic acid or palmitic acid) in cell culture and animal models.

  • Functional Studies: Once candidate enzymes are identified, gene knockout or knockdown experiments can be employed to confirm their role in this compound biosynthesis.

  • Physiological Relevance: Investigating the biological contexts in which this compound levels are regulated and elucidating its downstream signaling targets and physiological effects.

This technical guide serves as a starting point for the scientific community to embark on the exciting journey of discovering the this compound biosynthesis pathway and its significance in health and disease.

References

The Endogenous Enigma: A Technical Guide to the Natural Occurrence and Analysis of Oleyl Palmitamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide delves into the current understanding of oleyl palmitamide, a long-chain N-acylethanolamine, with a specific focus on its natural sources, occurrence, and the methodologies pertinent to its study. It has become increasingly apparent that fatty acid amides (FAAs) represent a crucial class of lipid signaling molecules, involved in a myriad of physiological processes. While significant research has been dedicated to congeners such as anandamide and oleoylethanolamide, this compound remains a comparatively enigmatic molecule. This document aims to provide a comprehensive overview of the existing knowledge, highlight critical knowledge gaps, and furnish researchers with the foundational information necessary to explore the potential biological significance of this compound. It is imperative to note at the outset that direct, quantitative evidence for the natural occurrence of this compound in specific biological matrices is exceptionally scarce in the current scientific literature. Consequently, this guide will extrapolate from the broader understanding of fatty acid amide biosynthesis and analysis, providing a theoretical framework and practical guidance for future investigations into this promising, yet understudied, lipid mediator.

Introduction to this compound and the Fatty Acid Amide Family

This compound belongs to the family of primary fatty acid amides (PFAMs), a class of endogenous lipids characterized by a fatty acid linked to an ethanolamine moiety via an amide bond. These molecules are recognized as important signaling lipids in both central and peripheral tissues of animals and have also been identified in plants.[1] Their biological activities are diverse, ranging from regulation of inflammation and pain to influences on appetite and sleep.

The discovery of anandamide as an endogenous ligand for cannabinoid receptors spurred significant interest in the broader family of FAAs. While this compound's precise biological functions are yet to be fully elucidated, its structural similarity to other well-characterized FAAs suggests it may play a role in similar physiological pathways.

Natural Sources and Occurrence: A Knowledge Gap

This lack of data presents both a challenge and an opportunity for researchers. It underscores a critical gap in our understanding of the "lipidome" and invites targeted analytical studies to investigate the presence and potential physiological relevance of this compound in various biological systems.

Hypothetical Biosynthesis and Metabolism of this compound

In the absence of direct evidence, the biosynthetic and metabolic pathways of this compound can be postulated based on the well-established routes for other N-acylethanolamines.

Hypothetical Biosynthesis Pathway

The primary route for the synthesis of N-acylethanolamines involves the transfer of a fatty acyl chain from a phospholipid to phosphatidylethanolamine (PE) to form N-acyl-phosphatidylethanolamine (NAPE). This reaction is catalyzed by a Ca2+-dependent N-acyltransferase. Subsequently, NAPE is cleaved by a NAPE-specific phospholipase D (NAPE-PLD) to yield the corresponding N-acylethanolamine and phosphatidic acid.

In the context of this compound, this would involve the transfer of a palmitoyl group to the amino head group of oleoyl-phosphatidylethanolamine.

G cluster_membrane Cell Membrane Palmitoyl-CoA Palmitoyl-CoA N-Acyltransferase N-Acyltransferase Palmitoyl-CoA->N-Acyltransferase Oleoyl-Phosphatidylethanolamine Oleoyl-Phosphatidylethanolamine Oleoyl-Phosphatidylethanolamine->N-Acyltransferase N-Palmitoyl-Oleoyl-Phosphatidylethanolamine N-Palmitoyl-Oleoyl-Phosphatidylethanolamine NAPE-PLD NAPE-PLD N-Palmitoyl-Oleoyl-Phosphatidylethanolamine->NAPE-PLD N-Acyltransferase->N-Palmitoyl-Oleoyl-Phosphatidylethanolamine Oleyl_Palmitamide This compound NAPE-PLD->Oleyl_Palmitamide Phosphatidic_Acid Phosphatidic_Acid NAPE-PLD->Phosphatidic_Acid

A hypothetical biosynthesis pathway for this compound.
Hypothetical Metabolic Degradation

The primary enzyme responsible for the degradation of N-acylethanolamines is Fatty Acid Amide Hydrolase (FAAH). This enzyme catalyzes the hydrolysis of the amide bond, releasing the constituent fatty acid and ethanolamine. It is highly probable that this compound would also serve as a substrate for FAAH, leading to its breakdown into palmitic acid and oleoylethanolamine.

Methodologies for the Study of this compound

Given the lack of specific protocols for this compound, this section outlines general methodologies for the extraction, identification, and quantification of fatty acid amides from biological samples. These can be adapted and optimized for the specific investigation of this compound.

Extraction of Lipids from Biological Matrices

A common and effective method for the extraction of total lipids from biological tissues is the Bligh-Dyer method or variations thereof.

Experimental Protocol: Modified Bligh-Dyer Lipid Extraction

  • Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) in a mixture of chloroform:methanol:water (1:2:0.8, v/v/v). For robust quantification, an appropriate internal standard (e.g., a deuterated analog of this compound) should be added at the beginning of the extraction process.

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

  • Centrifugation: Centrifuge the mixture to facilitate phase separation.

  • Collection: Collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for subsequent analysis (e.g., methanol or acetonitrile).

Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the sensitive and specific quantification of fatty acid amides.

Experimental Protocol: LC-MS/MS Analysis

  • Chromatographic Separation: Employ a reverse-phase C18 column for the separation of the lipid extract. A gradient elution with solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is typically used.

  • Mass Spectrometric Detection: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Quantification: For quantification, use multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule [M+H]+ of this compound) and a specific product ion generated through collision-induced dissociation.

  • Standard Curve: Generate a standard curve using synthetic this compound of known concentrations to enable absolute quantification.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological_Sample Homogenization Homogenization Biological_Sample->Homogenization Lipid_Extraction Lipid_Extraction Homogenization->Lipid_Extraction Solvent_Evaporation Solvent_Evaporation Lipid_Extraction->Solvent_Evaporation Reconstitution Reconstitution Solvent_Evaporation->Reconstitution LC_Separation LC_Separation Reconstitution->LC_Separation MS_Detection MS_Detection LC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis

A general experimental workflow for the analysis of this compound.

Potential Signaling Pathways

The signaling pathways of this compound are currently unknown. However, based on the actions of structurally related fatty acid amides, several potential targets and mechanisms can be hypothesized:

  • Cannabinoid Receptors (CB1 and CB2): While likely a weak ligand, potential interactions with cannabinoid receptors cannot be ruled out.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Other N-acylethanolamines are known to activate PPARs, particularly PPARα.

  • Transient Receptor Potential (TRP) Channels: Certain fatty acid amides modulate the activity of TRP channels, which are involved in sensory perception.

  • "Entourage Effect": this compound could potentially modulate the activity of other endocannabinoids by competing for metabolizing enzymes like FAAH, thereby increasing their endogenous levels.

Future Directions and Conclusion

The study of this compound is in its infancy. The current lack of data on its natural occurrence represents a significant opportunity for discovery. Future research should focus on:

  • Targeted Lipidomics: Employing sensitive and specific LC-MS methods to screen for the presence of this compound in a wide range of biological tissues from different species.

  • Enzymatic Studies: Characterizing the enzymes involved in its biosynthesis and degradation.

  • Pharmacological Profiling: Investigating the interaction of synthetic this compound with known and novel biological targets to elucidate its physiological functions.

References

An In-depth Technical Guide to Oleyl Palmitamide (CAS: 16260-09-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl palmitamide (CAS: 16260-09-6), a secondary fatty acid amide, is a lipophilic molecule with emerging interest in various industrial and research applications. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis, and analytical methodologies. While direct biological studies on this compound are limited, this guide also explores the potential biological significance by drawing parallels with closely related and well-studied fatty acid amides. This paper aims to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are interested in the properties and potential applications of this compound.

Chemical and Physical Properties

This compound, with the IUPAC name N-[(9Z)-octadec-9-en-1-yl]hexadecanamide, is a molecule combining palmitic acid and oleylamine.[1] Its lipophilic nature is evident from its high calculated XLogP3 value of 14.8.[1] A comprehensive summary of its chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 16260-09-6[2]
Molecular Formula C₃₄H₆₇NO[2][]
Molecular Weight 505.90 g/mol []
IUPAC Name N-[(9Z)-octadec-9-en-1-yl]hexadecanamide[1]
Synonyms (Z)-N-octadec-9-enylhexadecan-1-amide, this compound, Kemamide P-181[1][2]
Physical Description Dry Powder; Pellets or Large Crystals[1]
Boiling Point 618.6 °C at 760 mmHg[2]
Flash Point 385.4 °C[2]
Density 0.858 ± 0.06 g/cm³[2]
XLogP3 14.8[1]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 1[4]
Rotatable Bond Count 30[4]

Synthesis of this compound

A patented method for the synthesis of this compound involves the direct amidation of palmitic acid with oleyl primary amine.[5] This one-step synthesis is designed to be environmentally friendly and suitable for industrial-scale production.[5]

Experimental Protocol: Catalyst-Assisted Synthesis

This protocol is adapted from a patented method for the preparation of this compound.[5]

Materials:

  • Palmitic acid

  • Oleyl primary amine

  • Catalyst (e.g., Trisodium phosphate, metatitanic acid, and chromatographic silica gel composite)[5]

  • Reaction kettle with vacuum and heating capabilities

Procedure:

  • Charge the reaction kettle with oleyl primary amine and palmitic acid in a weight ratio of 1: (0.9-0.98).[5]

  • Add the catalyst to the reaction mixture.

  • Evacuate the reaction kettle.

  • Heat the mixture to 110-130 °C.[5]

  • Maintain the reaction under these conditions until completion, which is indicated by the cessation of water formation.

  • The product, this compound, is obtained with a reported yield of over 95.3%.[5]

G cluster_reactants Reactants cluster_reaction Reaction Conditions palmitic_acid Palmitic Acid product This compound palmitic_acid->product Amidation oleyl_amine Oleyl Amine oleyl_amine->product catalyst Catalyst catalyst->product heating Heating (110-130°C) heating->product vacuum Vacuum vacuum->product

Synthesis of this compound.

Analytical Methodology

Experimental Protocol: Quantification by HPLC-MS

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid

  • Internal standard (e.g., a deuterated analog of this compound)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the biological sample, add 200 µL of ice-cold ACN containing the internal standard.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC-MS Analysis:

    • Inject the reconstituted sample onto the C18 column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and ACN with 0.1% formic acid (Solvent B).

    • The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode, monitoring for the specific m/z transitions of this compound and the internal standard.

G sample Biological Sample extraction Liquid-Liquid Extraction (with internal standard) sample->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution hplc_ms HPLC-MS Analysis reconstitution->hplc_ms

Workflow for Quantification of this compound.

Biological Significance and Potential Signaling Pathways

Direct research into the biological activity and signaling pathways of this compound is currently lacking in published literature. However, its structural similarity to other well-characterized fatty acid amides, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), suggests that it may possess analogous biological functions. These N-acyl amides are a class of endogenous lipid signaling molecules involved in a variety of physiological processes.

Fatty acid amides are known to interact with several cellular targets, including peroxisome proliferator-activated receptors (PPARs) and G protein-coupled receptors (GPCRs). The general mechanism of action for many fatty acid amides involves their biosynthesis from membrane phospholipids, followed by their release from the cell and interaction with specific receptors on target cells. This interaction can trigger a cascade of intracellular signaling events, ultimately leading to a physiological response.

Below is a generalized signaling pathway that is hypothesized for fatty acid amides, which could potentially be relevant for this compound.

G cluster_synthesis Biosynthesis cluster_signaling Cellular Signaling cluster_degradation Degradation membrane Membrane Phospholipids synthesis Enzymatic Synthesis membrane->synthesis faa Fatty Acid Amide (e.g., this compound) synthesis->faa receptor Receptor (e.g., PPAR, GPCR) faa->receptor faah FAAH (Fatty Acid Amide Hydrolase) faa->faah downstream Downstream Signaling (e.g., Gene Expression, Ion Channel Modulation) receptor->downstream response Physiological Response (e.g., Anti-inflammatory, Analgesic) downstream->response inactive Inactive Metabolites faah->inactive

Generalized Signaling Pathway for Fatty Acid Amides.

Applications and Future Directions

Currently, the primary documented uses of this compound are in the cosmetics industry as an opacifying and viscosity-controlling agent and in industrial applications as a lubricant and dispersing agent.[1][7]

The structural analogy to bioactive fatty acid amides suggests that this compound could be a candidate for investigation in drug development. Future research should focus on elucidating its specific biological targets and mechanisms of action. Investigating its potential anti-inflammatory, analgesic, or metabolic effects would be a logical starting point, given the known activities of related compounds. Furthermore, the development and validation of specific analytical methods will be crucial for pharmacokinetic and pharmacodynamic studies.

Conclusion

This compound is a fatty acid amide with well-defined chemical and physical properties and established industrial applications. While its biological role remains largely unexplored, the wealth of knowledge on related N-acyl amides provides a strong rationale for further investigation into its potential as a bioactive molecule. This technical guide serves as a comprehensive resource to facilitate and encourage future research into the synthesis, analysis, and biological functions of this compound.

References

An In-Depth Technical Guide to N-Oleyl Palmitamide: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleyl palmitamide is a fatty acid amide that is structurally related to the endocannabinoid anandamide. This document provides a comprehensive overview of its physical, chemical, and potential biological properties, intended to serve as a technical guide for researchers and professionals in drug development. The information compiled herein is based on publicly available data and predictive models, highlighting the need for further experimental validation. This guide includes a summary of its physicochemical characteristics, predicted spectroscopic data, a proposed synthesis protocol, and an exploration of its potential signaling pathways, primarily focusing on its inferred role as a Fatty Acid Amide Hydrolase (FAAH) inhibitor and a peroxisome proliferator-activated receptor alpha (PPARα) agonist.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of N-Oleyl Palmitamide

PropertyValueSource
Molecular Formula C₃₄H₆₇NOPubChem
Molecular Weight 505.9 g/mol PubChem[1]
CAS Number 16260-09-6Alfa Chemistry[2]
Appearance Solid (predicted)Alfa Chemistry[2]
Melting Point Not available
Boiling Point 618.6 °C (predicted)LookChem[3]
Density 0.858 g/cm³ (predicted)LookChem[3]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Insoluble in water.Inferred from structural similarity to other lipids.
XLogP3-AA 14.8PubChem[1]
Stability Stable under normal conditions. The presence of a carbon-carbon double bond allows for oxidation and reduction reactions. The amide linkage can be susceptible to hydrolysis under strong acidic or basic conditions.BenchChem

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for N-oleyl palmitamide are not widely published. However, based on its chemical structure, the following characteristic signals can be predicted for its NMR, IR, and Mass spectra.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of N-oleyl palmitamide is expected to be complex due to the long aliphatic chains. Key predicted chemical shifts (δ) in ppm relative to TMS are:

  • ~5.34 ppm (t, 2H): Protons of the cis-double bond (-CH=CH-).

  • ~3.17 ppm (q, 2H): Protons of the methylene group adjacent to the amide nitrogen (-NH-CH ₂-).

  • ~2.15 ppm (t, 2H): Protons of the methylene group adjacent to the carbonyl group (-CH ₂-CO-).

  • ~2.01 ppm (m, 4H): Methylene protons adjacent to the double bond.

  • ~1.25 ppm (br s, large integral): Overlapping signals of the numerous methylene groups in the palmitoyl and oleyl chains.

  • ~0.88 ppm (t, 6H): Terminal methyl protons of both alkyl chains.

  • Amide proton (-NH-): Broad signal, chemical shift is dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the double bond carbons, and the various methylene and methyl carbons.

  • ~173 ppm: Carbonyl carbon (C=O).

  • ~130 ppm: Carbons of the double bond (-C=C-).

  • ~39 ppm: Methylene carbon adjacent to the amide nitrogen.

  • ~36 ppm: Methylene carbon adjacent to the carbonyl group.

  • ~22-32 ppm: Methylene carbons of the aliphatic chains.

  • ~14 ppm: Terminal methyl carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the amide functional group and the long alkyl chains.

  • ~3300 cm⁻¹ (N-H stretch): Amide N-H stretching vibration.

  • ~3005 cm⁻¹ (=C-H stretch): C-H stretching of the alkene.

  • ~2920 and 2850 cm⁻¹ (C-H stretch): Asymmetric and symmetric stretching of methylene groups.

  • ~1640 cm⁻¹ (C=O stretch, Amide I band): Carbonyl stretching of the secondary amide.

  • ~1550 cm⁻¹ (N-H bend, Amide II band): N-H bending vibration.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry would likely lead to fragmentation of the molecule. The molecular ion peak (M⁺) would be observed at m/z 505.9. Common fragmentation patterns for long-chain amides would involve cleavage of the C-N bond and fragmentation of the alkyl chains.

Experimental Protocols

Synthesis of N-Oleyl Palmitamide

Methodology: Direct Amidation

This protocol describes the synthesis of N-oleyl palmitamide from palmitic acid and oleylamine.

Materials:

  • Palmitic acid

  • Oleylamine

  • Toluene (or another suitable solvent)

  • p-Toluenesulfonic acid (catalyst, optional)

  • Dean-Stark apparatus

  • Reaction flask, condenser, heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve equimolar amounts of palmitic acid and oleylamine in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (optional, to increase the reaction rate).

  • Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the pure N-oleyl palmitamide.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Logical Workflow for Synthesis and Purification

Synthesis_Workflow Reactants Palmitic Acid + Oleylamine in Toluene Reaction Reflux with Dean-Stark Trap Reactants->Reaction Workup Solvent Removal (Rotary Evaporator) Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product Pure N-Oleyl Palmitamide Purification->Product

Caption: Workflow for the synthesis and purification of N-oleyl palmitamide.

Biological Activity and Signaling Pathways

The biological activity of N-oleyl palmitamide is not extensively studied; however, based on its structural similarity to other endogenous fatty acid amides, its primary mechanism of action is hypothesized to involve the modulation of the endocannabinoid system and activation of nuclear receptors.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other bioactive fatty acid amides. By inhibiting FAAH, the levels of these signaling lipids are elevated, leading to enhanced downstream effects. It is plausible that N-oleyl palmitamide acts as an inhibitor of FAAH.[4]

Signaling Pathway: FAAH Inhibition

FAAH_Inhibition NOP N-Oleyl Palmitamide FAAH FAAH NOP->FAAH Inhibits Anandamide Anandamide (and other FAAs) FAAH->Anandamide Degrades CB1R CB1 Receptors Anandamide->CB1R Activates CellularResponse Cellular Response (e.g., analgesia, anti-inflammation) CB1R->CellularResponse

Caption: Proposed mechanism of FAAH inhibition by N-oleyl palmitamide.

Experimental Protocol: FAAH Inhibition Assay (In Vitro)

Methodology: This protocol outlines a general procedure for assessing the inhibitory potential of N-oleyl palmitamide on FAAH activity using a commercially available FAAH inhibitor screening assay kit.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH substrate (e.g., a fluorogenic substrate)

  • Assay buffer

  • N-oleyl palmitamide (test compound)

  • Known FAAH inhibitor (positive control, e.g., URB597)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of N-oleyl palmitamide in the assay buffer.

  • In a 96-well plate, add the FAAH enzyme to each well.

  • Add the different concentrations of N-oleyl palmitamide or the positive control to the respective wells. Include a vehicle control (buffer only).

  • Pre-incubate the plate at a specified temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

  • Measure the fluorescence intensity at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value of N-oleyl palmitamide by plotting the percentage of FAAH inhibition against the logarithm of the inhibitor concentration.

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Structurally similar molecules to N-oleyl palmitamide, such as oleoylethanolamide (OEA), are known agonists of PPARα. Therefore, it is hypothesized that N-oleyl palmitamide may also activate this receptor.

Signaling Pathway: PPARα Activation

PPARa_Activation NOP N-Oleyl Palmitamide PPARa PPARα NOP->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (in target gene promoter) RXR->PPRE Binds to GeneTranscription Gene Transcription (lipid metabolism, anti-inflammatory genes) PPRE->GeneTranscription Initiates

Caption: Hypothesized PPARα activation pathway by N-oleyl palmitamide.

Experimental Protocol: PPARα Activation Assay (Cell-Based)

Methodology: This protocol describes a reporter gene assay to determine if N-oleyl palmitamide can activate PPARα in a cellular context.

Materials:

  • A suitable mammalian cell line (e.g., HEK293T)

  • Expression plasmid for human PPARα

  • Reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • N-oleyl palmitamide (test compound)

  • Known PPARα agonist (positive control, e.g., GW7647)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the mammalian cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • After transfection, plate the cells in a 96-well plate and allow them to recover.

  • Treat the cells with various concentrations of N-oleyl palmitamide or the positive control. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.

  • Calculate the fold activation of PPARα for each concentration of the test compound relative to the vehicle control.

  • Determine the EC₅₀ value of N-oleyl palmitamide by plotting the fold activation against the logarithm of the compound concentration.

Conclusion

N-oleyl palmitamide is a fatty acid amide with potential biological activities related to the endocannabinoid system and nuclear receptor signaling. This technical guide has summarized its known and predicted physicochemical properties and has outlined detailed experimental protocols for its synthesis and for the investigation of its hypothesized biological targets, FAAH and PPARα. The provided information serves as a foundational resource for researchers and scientists in drug development, emphasizing the need for further experimental studies to validate these predictions and fully elucidate the pharmacological profile of this compound.

References

An In-depth Technical Guide on the Potential Therapeutic Effects of Oleyl Palmitamide and its Analogue, Palmitoylethanolamide (PEA)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on the therapeutic effects of Oleyl Palmitamide is largely unavailable in current scientific literature. This document provides a detailed overview of the extensively studied, structurally related fatty acid amide, Palmitoylethanolamide (PEA), as a proxy to understand the potential therapeutic avenues for this class of molecules. All experimental data, mechanisms, and pathways described herein pertain to PEA.

Introduction to Fatty Acid Amides

This compound belongs to the family of fatty acid amides (FAAs), a class of endogenous lipid signaling molecules. FAAs, such as the well-known endocannabinoid anandamide and the anti-inflammatory agent Palmitoylethanolamide (PEA), are involved in a wide array of physiological processes, including pain, inflammation, and neuroprotection. They are typically synthesized "on-demand" from membrane phospholipids and are degraded by specific enzymes, such as Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA). While this compound itself is primarily documented for its use in industrial applications as a slip agent and lubricant, its structural similarity to PEA—both being amides of fatty acids—suggests a potential for biological activity that warrants investigation. This guide will focus on the known therapeutic effects and mechanisms of PEA to provide a comprehensive framework for researchers.

Core Therapeutic Mechanisms of Palmitoylethanolamide (PEA)

PEA exerts its analgesic and anti-inflammatory effects not through direct activation of classical cannabinoid receptors (CB1 and CB2), but via a multi-target mechanism.[[“]][2] The primary modes of action are:

  • Direct Receptor Activation: PEA is a direct agonist of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[3][4] Activation of PPAR-α is central to PEA's ability to modulate inflammatory gene expression and reduce pain.[3][5] PEA also directly engages the orphan G-protein coupled receptor 55 (GPR55).[6][7][8]

  • Indirect Endocannabinoid System Modulation (Entourage Effect): PEA enhances the activity of other endocannabinoids, like anandamide (AEA), by inhibiting the expression and activity of their primary degrading enzyme, FAAH.[6][9][10] This leads to higher local concentrations of AEA, thereby potentiating its effects on CB1, CB2, and TRPV1 receptors.[6][11]

  • Metabolic Regulation: The biological activity of PEA is terminated by two main enzymes: FAAH and, preferentially, N-acylethanolamine acid amidase (NAAA), which hydrolyzes PEA into palmitic acid and ethanolamine.[5][11][12] Inhibition of NAAA is a key strategy to elevate endogenous PEA levels and prolong its therapeutic actions.[5][13][14]

Signaling Pathways

The therapeutic effects of PEA are mediated by several interconnected signaling pathways. The diagrams below, generated using the DOT language, illustrate these key mechanisms.

PEA_Metabolism_and_Action cluster_synthesis Biosynthesis & Degradation cluster_targets Molecular Targets Membrane Phospholipids Membrane Phospholipids NAPE-PLD NAPE-PLD Membrane Phospholipids->NAPE-PLD synthesizes PEA PEA FAAH FAAH PEA->FAAH degrades PEA->FAAH inhibits expression NAAA NAAA PEA->NAAA degrades PPARa PPAR-α PEA->PPARa directly activates GPR55 GPR55 PEA->GPR55 directly activates NAPE-PLD->PEA Palmitic Acid + Ethanolamine Palmitic Acid + Ethanolamine FAAH->Palmitic Acid + Ethanolamine Anandamide (AEA) Anandamide (AEA) FAAH->Anandamide (AEA) degrades NAAA->Palmitic Acid + Ethanolamine CB1/CB2/TRPV1 CB1/CB2 TRPV1 Anandamide (AEA)->CB1/CB2/TRPV1 activates

Caption: Biosynthesis, degradation, and molecular targets of PEA.

PPARa_Signaling_Pathway cluster_nucleus PEA PEA PPARa PPAR-α PEA->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE binds to gene_transcription Gene Transcription (Anti-inflammatory Proteins ↑ Pro-inflammatory Cytokines ↓) PPRE->gene_transcription modulates nucleus Nucleus inflammation_reduction Reduction of Inflammation & Pain gene_transcription->inflammation_reduction

Caption: PEA-mediated PPAR-α signaling pathway.

Entourage_Effect_Workflow PEA PEA FAAH FAAH Enzyme PEA->FAAH Inhibits Expression AEA_degradation AEA Degradation FAAH->AEA_degradation Causes AEA_levels ↑ Increased Local AEA Levels FAAH->AEA_levels Inhibition prevents degradation AEA Anandamide (AEA) AEA->FAAH Is degraded by CB_receptors CB1/CB2 Receptors AEA_levels->CB_receptors Increased activation of analgesia Enhanced Analgesic & Anti-inflammatory Effects CB_receptors->analgesia

References

An In-depth Technical Guide to Fatty Acid Amide Hydrolase (FAAH) and its Interaction with Oleyl Palmitamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the regulation of the endocannabinoid system, primarily responsible for the degradation of the neurotransmitter anandamide and other bioactive fatty acid amides. Its role in terminating endocannabinoid signaling has made it a significant target for therapeutic intervention in a range of conditions, including pain, anxiety, and inflammatory disorders. This technical guide provides a comprehensive overview of FAAH, its function, and its interaction with fatty acid amides, with a specific focus on oleyl palmitamide. While direct quantitative data on the inhibitory potency of this compound against FAAH is not extensively documented in publicly available literature, this guide outlines the established experimental protocols necessary to determine such parameters. Furthermore, it details the signaling pathways governed by FAAH and presents a framework for investigating the potential modulatory effects of this compound.

Introduction to Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a member of the serine hydrolase superfamily of enzymes.[1][2] It is an integral membrane protein that plays a crucial role in the catabolism of a class of bioactive lipids known as N-acylethanolamines (NAEs).[3] The most well-characterized substrate for FAAH is N-arachidonoylethanolamine, more commonly known as anandamide, an endogenous cannabinoid that binds to and activates cannabinoid receptors (CB1 and CB2).[4] By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH effectively terminates its signaling, thereby modulating a wide array of physiological processes including pain perception, mood, and memory.

FAAH is predominantly found in the brain and liver but is also expressed in various other tissues. Its localization at the postsynaptic membrane allows for the rapid degradation of anandamide following its release and action at presynaptic cannabinoid receptors. Given its central role in regulating the endocannabinoid system, inhibition of FAAH has emerged as a promising therapeutic strategy. By blocking FAAH activity, endogenous anandamide levels are elevated, leading to enhanced cannabinoid receptor signaling in a more physiologically controlled manner than direct receptor agonists. This has led to the development of numerous FAAH inhibitors for the potential treatment of pain, anxiety, and neurodegenerative diseases.

This compound: A Bioactive Fatty Acid Amide

This compound, also known as N-oleyl-palmitamide, is a fatty acid amide composed of an oleic acid acyl chain linked to a palmitic acid amide head group. Fatty acid amides are a diverse class of lipid signaling molecules with various biological activities. While the specific interaction of this compound with FAAH is not extensively characterized in the scientific literature, its structural similarity to known FAAH substrates and inhibitors suggests a potential for interaction. FAAH is known to hydrolyze a range of fatty acid amides, with a preference for those containing arachidonoyl or oleoyl chains.[2][5] The presence of the oleyl group in this compound makes it a candidate for interaction with the FAAH active site.

Quantitative Data on FAAH Inhibition

CompoundType of InhibitionIC50KiReference
URB597Irreversible4.6 nM-[6]
PF-3845Irreversible-230 nM[6]
PF-04457845Covalent7.2 nM (human)-[6]
JNJ-42165279Reversible70 nM (human)-[6]
OL-135Reversible-4.7 nM[2]

This table presents data for well-established FAAH inhibitors to serve as a benchmark for comparison when evaluating new compounds like this compound.

Experimental Protocols

To determine the interaction between this compound and FAAH, a series of standardized biochemical assays can be employed. The following protocols provide detailed methodologies for assessing FAAH activity and inhibition.

FAAH Activity Assay (Fluorometric)

This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate.

Materials:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH Substrate: N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) or a similar fluorogenic substrate.

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive Control Inhibitor (e.g., URB597)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of the FAAH enzyme in pre-chilled FAAH Assay Buffer.

  • Prepare serial dilutions of the test compound (this compound) and the positive control inhibitor in the assay buffer.

  • To each well of the 96-well plate, add the following in order:

    • FAAH Assay Buffer

    • Test compound or vehicle control (DMSO)

    • FAAH enzyme solution

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the FAAH substrate solution to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.[7] Kinetic readings can be taken over a period of 10-60 minutes at 37°C.[7]

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

Determination of Inhibition Constant (Ki)

To further characterize the inhibition, the inhibition constant (Ki) can be determined by measuring the initial rates of the enzymatic reaction at various substrate and inhibitor concentrations. The data can then be analyzed using graphical methods such as the Lineweaver-Burk or Dixon plots, or by non-linear regression analysis.

Cell-Based FAAH Activity Assay

To assess the effect of this compound on FAAH activity in a cellular context, a cell-based assay can be performed.

Materials:

  • Cell line expressing FAAH (e.g., HEK293 cells overexpressing FAAH, or a cell line with high endogenous FAAH levels)

  • Cell culture medium

  • Test compound (this compound)

  • FAAH substrate (as above)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Culture the cells in appropriate multi-well plates until they reach the desired confluency.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified period.

  • Wash the cells with PBS and then lyse them using a suitable lysis buffer.

  • Determine the protein concentration of each cell lysate.

  • Perform the FAAH activity assay as described in section 4.1 using the cell lysates as the source of the enzyme.

  • Normalize the FAAH activity to the protein concentration of each sample.

Signaling Pathways and Logical Relationships

FAAH is a key node in the endocannabinoid signaling pathway. Its primary function is to control the duration and magnitude of anandamide's effects on cannabinoid receptors.

FAAH-Mediated Endocannabinoid Signaling

The following diagram illustrates the canonical signaling pathway involving FAAH.

FAAH_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Release NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Synthesis Anandamide->CB1 Activates FAAH FAAH Anandamide->FAAH Substrate Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Oleyl_Palmitamide This compound Oleyl_Palmitamide->FAAH Potential Interaction

Caption: FAAH signaling pathway in the endocannabinoid system.

Experimental Workflow for Characterizing this compound

The following workflow outlines the logical steps to characterize the interaction of this compound with FAAH.

Experimental_Workflow start Start: Hypothesis This compound interacts with FAAH in_vitro_assay In Vitro FAAH Inhibition Assay (Fluorometric) start->in_vitro_assay determine_ic50 Determine IC50 Value in_vitro_assay->determine_ic50 kinetic_studies Enzyme Kinetic Studies determine_ic50->kinetic_studies If IC50 is measurable cell_based_assay Cell-Based FAAH Assay determine_ic50->cell_based_assay Proceed if active determine_ki Determine Ki and Mechanism of Inhibition kinetic_studies->determine_ki end Conclusion: Characterize this compound-FAAH Interaction determine_ki->end confirm_cellular_activity Confirm Cellular Activity and Assess Cytotoxicity cell_based_assay->confirm_cellular_activity in_vivo_studies In Vivo Studies (e.g., measurement of anandamide levels) confirm_cellular_activity->in_vivo_studies If potent and non-toxic evaluate_physiological_effects Evaluate Physiological Effects in_vivo_studies->evaluate_physiological_effects evaluate_physiological_effects->end

Caption: Workflow for characterizing this compound's interaction with FAAH.

Conclusion and Future Directions

Fatty Acid Amide Hydrolase remains a compelling target for drug discovery due to its integral role in regulating endocannabinoid signaling. While the direct interaction of this compound with FAAH requires further empirical investigation, its chemical structure suggests it is a plausible candidate for modulation of FAAH activity. The experimental protocols detailed in this guide provide a robust framework for researchers to elucidate the nature and potency of this interaction. Future studies should focus on performing these assays to generate the quantitative data necessary to fully characterize the pharmacological profile of this compound. Understanding how this and other endogenous fatty acid amides interact with FAAH will not only advance our knowledge of the endocannabinoid system but may also unveil new therapeutic avenues for a variety of disorders.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Oleyl Palmitamide from Oleylamine and Palmitic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of oleyl palmitamide, a secondary fatty acid amide, from oleylamine and palmitic acid. The information is intended for use by researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

This compound is a long-chain secondary fatty acid amide with potential applications in various fields, including as a lubricant, slip agent, and in the formulation of cosmetics. In the context of drug development, long-chain fatty acid amides are of interest due to their structural similarity to endogenous signaling molecules, such as palmitoylethanolamide (PEA), which exhibits neuroprotective, anti-inflammatory, and analgesic properties. The synthesis of this compound via direct amidation of oleylamine and palmitic acid offers a straightforward and potentially scalable route to this compound.

Chemical Reaction

The synthesis involves the condensation reaction between oleylamine and palmitic acid to form an amide bond, with the elimination of a water molecule.

Reaction_Scheme palmitic_acid Palmitic Acid (C₁₆H₃₂O₂) plus + palmitic_acid->plus oleylamine Oleylamine (C₁₈H₃₇N) catalyst Catalyst Heat oleylamine->catalyst plus->oleylamine oleyl_palmitamide This compound (C₃₄H₆₇NO) plus2 + oleyl_palmitamide->plus2 water Water (H₂O) plus2->water catalyst->oleyl_palmitamide

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocol is based on the direct amidation method, which is a common and efficient way to synthesize amides from carboxylic acids and amines.

Materials and Equipment
  • Reactants:

    • Palmitic Acid (C₁₆H₃₂O₂)

    • Oleylamine (C₁₈H₃₇N)

  • Catalyst (Optional but Recommended):

    • Activated Alumina (Al₂O₃) or a suitable Lewis acid catalyst. A specialized catalyst comprising trisodium phosphate, metatitanic acid, and chromatographic silica gel has also been reported.

  • Solvent (Optional, for purification):

    • Ethanol or Acetone

  • Equipment:

    • Three-neck round-bottom flask

    • Heating mantle with a magnetic stirrer

    • Thermometer or thermocouple

    • Condenser (if performing under reflux) or Dean-Stark apparatus for water removal

    • Vacuum pump

    • Filtration apparatus (e.g., Büchner funnel)

    • Rotary evaporator

    • Standard laboratory glassware

Synthesis Procedure

The following procedure is adapted from established methods for direct amidation.

Synthesis_Workflow start Start reactants Charge flask with Palmitic Acid and Oleylamine start->reactants heat Heat to 110-130°C under vacuum reactants->heat catalyst Add Catalyst (0.5-1.5 wt%) Increase temperature to 170-210°C heat->catalyst react Maintain reaction for 4-8 hours (monitor water removal) catalyst->react cool Cool the reaction mixture react->cool purify Purify the crude product (e.g., recrystallization) cool->purify characterize Characterize the final product (FTIR, NMR, MS) purify->characterize end End characterize->end

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Charging the Reactor: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add oleylamine and palmitic acid. A typical molar ratio is 1:0.9 to 1:1 (oleylamine:palmitic acid).

  • Initial Heating and Degassing: Begin stirring the mixture and apply a vacuum to the system. Gradually heat the mixture to 110-130°C to remove any residual moisture and dissolved gases.

  • Catalyst Addition and Reaction: Once the initial heating phase is complete, release the vacuum and add the catalyst (e.g., activated alumina, 0.5-1.5% by weight of the reactants). Re-establish the vacuum and increase the temperature to the reaction range of 170-210°C.

  • Reaction Monitoring: Maintain the reaction at this temperature for 4-8 hours. The progress of the reaction can be monitored by observing the amount of water collected in a Dean-Stark trap or by thin-layer chromatography (TLC).

  • Cooling and Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool down. The crude this compound should solidify upon cooling.

  • Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetone to remove any unreacted starting materials and catalyst residues.

  • Drying: Dry the purified product under a vacuum to remove any remaining solvent.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Reaction Parameters
ParameterValueNotes
Reactant Molar Ratio 1:0.9 to 1:1 (Oleylamine:Palmitic Acid)A slight excess of the amine can help to drive the reaction to completion.
Reaction Temperature 170 - 210 °CHigher temperatures can increase the reaction rate but may also lead to side reactions or degradation.
Reaction Time 4 - 8 hoursThe optimal time depends on the reaction scale, temperature, and catalyst efficiency.
Catalyst Loading 0.5 - 1.5 wt%The amount of catalyst should be optimized for each specific type.
Pressure VacuumApplying a vacuum helps to remove the water byproduct, which drives the equilibrium towards the formation of the amide.
Expected Yield > 95%High yields are achievable with optimized conditions and efficient water removal.
Physicochemical and Spectroscopic Data
PropertyValueMethod of Determination/Notes
Molecular Formula C₃₄H₆₇NOCalculated from the structures of the reactants.
Molecular Weight 505.9 g/mol Calculated from the molecular formula.
Appearance Waxy solidExpected physical state at room temperature.
FTIR (cm⁻¹) - Amide I ~1640 cm⁻¹Characteristic C=O stretching vibration of a secondary amide.
FTIR (cm⁻¹) - Amide II ~1540 cm⁻¹N-H bending and C-N stretching vibrations.
FTIR (cm⁻¹) - N-H Stretch ~3300 cm⁻¹N-H stretching vibration of the amide group.
¹H NMR (predicted) δ ~5.3 (m, 2H, -CH=CH-), δ ~3.2 (q, 2H, -CH₂-NH-), δ ~2.2 (t, 2H, -CH₂-CO-), δ ~1.2-1.6 (m, aliphatic CH₂), δ ~0.9 (t, 6H, terminal CH₃)Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.
¹³C NMR (predicted) δ ~173 (C=O), δ ~130 (-CH=CH-), δ ~40 (-CH₂-NH-), δ ~37 (-CH₂-CO-), δ ~22-32 (aliphatic CH₂), δ ~14 (terminal CH₃)Predicted chemical shifts.
Mass Spectrometry (m/z) [M+H]⁺ ≈ 506.5Expected mass-to-charge ratio for the protonated molecule in mass spectrometry.

Applications in Drug Development

While this compound itself is not an established drug, its structural class, the N-acyl amides, is of significant interest in pharmacology and drug development.

Signaling Pathways and Potential Targets

Fatty acid amides can modulate various biological pathways. The diagram below illustrates a generalized signaling pathway that could be influenced by N-acyl amides.

Signaling_Pathway ligand N-Acyl Amide (e.g., this compound) receptor Cell Surface or Nuclear Receptor (e.g., GPCR, PPAR) ligand->receptor signaling Intracellular Signaling Cascades (e.g., cAMP, MAPK) receptor->signaling transcription Modulation of Gene Transcription signaling->transcription response Cellular Response (e.g., Anti-inflammatory, Analgesic Effects) transcription->response

Caption: Generalized signaling pathway for N-acyl amides.

Potential Mechanisms of Action:

  • Endocannabinoid System Modulation: Some fatty acid amides interact with the endocannabinoid system, either by acting as ligands for cannabinoid receptors or by inhibiting the enzymes that degrade endocannabinoids (e.g., FAAH).

  • PPAR Agonism: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid metabolism and inflammation. Certain fatty acid derivatives are known to be PPAR agonists.

  • Ion Channel Modulation: Fatty acid amides can directly interact with and modulate the activity of various ion channels, which can influence neuronal excitability and pain signaling.

Rationale for Use in Drug Development
  • Bioisosterism: The amide bond in this compound can be considered a bioisostere for other functional groups in known drugs, potentially offering improved metabolic stability or pharmacokinetic properties.

  • Drug Delivery: The lipophilic nature of this compound makes it a candidate for use in drug delivery systems, such as in the formation of lipid nanoparticles or as a component of controlled-release formulations for hydrophobic drugs. Fatty acid-based polyamides have been explored for creating nanoparticles for drug delivery.[1]

  • Scaffold for Drug Discovery: The this compound structure can serve as a starting point or scaffold for the synthesis of new chemical entities with potential therapeutic activities.

Disclaimer: This document is intended for informational and research purposes only. All laboratory work should be conducted in accordance with appropriate safety guidelines and regulations. The provided protocols may require optimization depending on the specific laboratory conditions and desired scale.

References

Application Notes and Protocols for the Enzymatic Synthesis of Oleyl Palmitamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of oleyl palmitamide, a secondary fatty acid amide with potential applications in various industrial and biomedical fields. While specific literature on the enzymatic synthesis of this compound is limited, this guide leverages established methodologies for the synthesis of analogous fatty acid amides. The protocols focus on the use of immobilized lipases, particularly Novozym 435, known for its broad substrate specificity and stability in organic solvents. This document offers a comprehensive resource for researchers seeking to produce and characterize this compound through biocatalytic methods, including detailed reaction conditions, purification procedures, and analytical techniques. Additionally, a putative signaling pathway for this compound is discussed based on the known biological activities of structurally related lipid amides.

Introduction

Fatty acid amides are a class of lipid molecules with diverse biological activities and industrial applications. This compound is a secondary fatty acid amide formed from the condensation of oleylamine and palmitic acid. While chemical synthesis methods exist, enzymatic synthesis offers several advantages, including milder reaction conditions, higher specificity, reduced by-product formation, and a more environmentally friendly process. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze the amidation reaction between a fatty acid and an amine in non-aqueous environments. This document outlines a generalized protocol for the lipase-catalyzed synthesis of this compound, providing a foundation for further optimization and exploration of its properties.

Enzymatic Synthesis of this compound: A Generalized Approach

The following sections detail the materials, equipment, and a step-by-step protocol for the enzymatic synthesis of this compound. This protocol is based on successful enzymatic syntheses of similar long-chain fatty acid amides.

Materials and Equipment

Materials:

  • Palmitic Acid (≥95% purity)

  • Oleylamine (≥98% purity)

  • Immobilized Lipase (e.g., Novozym 435, immobilized Candida antarctica lipase B)[1][2][3][4]

  • Organic Solvent (e.g., n-hexane, toluene, or tert-butanol, analytical grade)

  • Molecular Sieves (3Å or 4Å, activated)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography, 60-120 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Developing solvents for TLC (e.g., hexane:ethyl acetate mixtures)

  • Potassium Permanganate (KMnO₄) stain or iodine chamber for TLC visualization

Equipment:

  • Round-bottom flask or screw-capped reaction vessel

  • Magnetic stirrer with heating plate or shaking incubator

  • Condenser (if refluxing)

  • Rotary evaporator

  • Separatory funnel

  • Glass column for chromatography

  • Standard laboratory glassware

  • Analytical balance

  • FTIR Spectrometer

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • High-Performance Liquid Chromatograph (HPLC)

Experimental Workflow Diagram

Enzymatic_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation cluster_purification Purification & Analysis reactants 1. Add Palmitic Acid, Oleylamine, and Solvent enzyme 2. Add Immobilized Lipase and Molecular Sieves reactants->enzyme incubation 3. Incubate at Controlled Temperature with Agitation enzyme->incubation filtration 4. Filter to Remove Enzyme incubation->filtration washing 5. Wash with NaHCO3 and Brine filtration->washing drying 6. Dry Organic Phase washing->drying evaporation 7. Evaporate Solvent drying->evaporation chromatography 8. Purify by Column Chromatography evaporation->chromatography characterization 9. Characterize by TLC, FTIR, GC-MS, HPLC chromatography->characterization

Caption: Workflow for the enzymatic synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup:

    • In a clean, dry round-bottom flask or screw-capped vial, dissolve palmitic acid (1 mmol) and oleylamine (1-1.5 mmol) in a suitable organic solvent (e.g., 10-20 mL of n-hexane). A slight excess of the amine can help drive the reaction to completion.

    • Add the immobilized lipase, Novozym 435 (typically 5-10% by weight of the total substrates).

    • Add activated molecular sieves (approximately 1 g per 10 mL of solvent) to remove the water produced during the amidation reaction, which helps to shift the equilibrium towards product formation.

  • Reaction:

    • Seal the reaction vessel and place it in a shaking incubator or on a magnetic stirrer with a heating mantle.

    • Incubate the reaction mixture at a controlled temperature, typically between 40°C and 60°C, with constant agitation (e.g., 150-200 rpm).

    • The reaction time can vary from 24 to 72 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting materials.

  • Product Isolation and Work-up:

    • After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • Remove the immobilized enzyme and molecular sieves by vacuum filtration. The enzyme can be washed with fresh solvent and potentially reused.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to remove unreacted palmitic acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).

    • Collect the fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield pure this compound.

Data Presentation: Quantitative Analysis of Analogous Reactions

Table 1: Reaction Conditions and Yields for the Enzymatic Synthesis of Various Fatty Acid Amides.

ProductEnzymeSubstratesSolventTemp. (°C)Time (h)Yield (%)Reference
Oleoyl diethanolamideNovozym 435Oleic acid, DiethanolamineAcetonitrile502412.1N/A
Lauroyl diethanolamideNovozym 435Lauric acid, DiethanolamineAcetonitrile502449.5N/A
Hexanoyl diethanolamideNovozym 435Hexanoic acid, DiethanolamineAcetonitrile502476.5N/A
N-decyl-phenylalaninolNovozym 435Phenylalaninol, Capric acidSolvent-free6024~89[4]

Characterization Methods

The synthesized this compound should be characterized using various analytical techniques to confirm its identity and purity.

Table 2: Analytical Methods for the Characterization of this compound.

TechniquePurposeExpected Results
TLC Monitor reaction progress and purityA single spot with an Rf value distinct from the starting materials.
FTIR Functional group analysisPresence of characteristic amide bands (N-H stretch around 3300 cm⁻¹, C=O stretch around 1640 cm⁻¹, and N-H bend around 1550 cm⁻¹). Disappearance of the carboxylic acid O-H stretch from palmitic acid.
GC-MS Confirm molecular weight and structureA peak corresponding to the molecular weight of this compound and characteristic fragmentation patterns.[5]
HPLC Purity assessment and quantificationA single major peak in the chromatogram. Can be used for quantitative analysis with a suitable standard.[5][6][7][8]
¹H and ¹³C NMR Detailed structural elucidationChemical shifts and coupling constants consistent with the structure of this compound.

Putative Biological Signaling Pathway

While the specific biological functions and signaling pathways of this compound are not well-established, structurally related N-acylethanolamines (NAEs) such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA) are known to be endogenous agonists of the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[9][10][11] PPAR-α is a key regulator of lipid metabolism and inflammation.

Based on this analogy, it is plausible that this compound may also interact with PPAR-α or related nuclear receptors. The activation of PPAR-α leads to the transcription of genes involved in fatty acid oxidation and a reduction in lipid accumulation.

Putative PPAR-α Signaling Pathway Diagram

PPAR_alpha_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular OP This compound (Putative Ligand) PPARa PPAR-α OP->PPARa Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Heterodimerizes with RXR and binds to RXR RXR RXR->PPRE Genes Target Genes (e.g., CPT1, ACO) PPRE->Genes Promotes Transcription mRNA mRNA Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Metabolic_Effects Metabolic Effects (e.g., Increased Fatty Acid Oxidation, Reduced Inflammation) Proteins->Metabolic_Effects Mediate

Caption: Putative PPAR-α signaling pathway for this compound.

Conclusion

This document provides a comprehensive guide for the enzymatic synthesis of this compound, targeting researchers in academia and industry. By adapting established protocols for similar fatty acid amides, it is possible to produce this compound using the environmentally benign and highly selective method of enzymatic catalysis. The detailed protocols for synthesis, purification, and characterization, along with a plausible hypothesis for its biological activity, offer a solid foundation for future research into the properties and applications of this compound. Further studies are warranted to optimize the synthesis of this specific amide and to elucidate its precise biological functions.

References

Quantification of Oleyl Palmitamide using LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of oleyl palmitamide in biological matrices, such as plasma or tissue homogenates, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a lipid signaling molecule belonging to the fatty acid amide family, and its accurate quantification is crucial for understanding its physiological and pathological roles. The described method utilizes a robust sample preparation procedure, optimized chromatographic separation, and sensitive detection by Multiple Reaction Monitoring (MRM), offering high selectivity and accuracy. This protocol is intended to serve as a comprehensive guide for researchers in drug development and life sciences.

Introduction

Fatty acid amides (FAAs) are a class of endogenous lipids that play significant roles in various biological processes. This compound, an amide formed from oleic acid and palmitic acid amine, is a long-chain saturated/monounsaturated FAA. Accurate and sensitive quantification of such lipids is essential but challenging due to their presence at low concentrations in complex biological matrices. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity, specificity, and throughput.[1][2] This application note details a comprehensive protocol for the extraction and quantification of this compound, providing researchers with a reliable method for their studies.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (IS) (e.g., this compound-d4 or a suitable analog like deuterated oleamide)

  • LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water

  • Formic Acid (FA), LC-MS grade

  • Ammonium Formate, LC-MS grade

  • Human Plasma (or other relevant biological matrix)

  • Protein Precipitation Solvent (e.g., ice-cold Acetonitrile)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting lipids from plasma samples.[3]

  • Thaw Samples : Thaw plasma samples and calibration curve standards on ice.

  • Spike Internal Standard : To 100 µL of each plasma sample, add 10 µL of the internal standard solution (concentration to be optimized, e.g., 100 ng/mL in methanol). Vortex briefly.

  • Precipitate Proteins : Add 400 µL of ice-cold acetonitrile to each sample.

  • Vortex : Vortex the samples vigorously for 1 minute to ensure complete protein precipitation and extraction of the analyte.

  • Centrifuge : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant : Carefully transfer the supernatant to a new microcentrifuge tube or a well in a 96-well plate.

  • Evaporate : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Vortex to ensure the residue is fully dissolved.

  • Analyze : The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and require optimization for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 2.6 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Acetonitrile:Methanol (90:10, v/v) with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient Elution 0-1 min: 50% B; 1-8 min: linear gradient to 98% B; 8-10 min: hold at 98% B; 10.1-12 min: return to 50% B and equilibrate

Mass Spectrometry (MS) Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimize for specific instrument (e.g., Desolvation Gas: 800 L/hr, Cone Gas: 50 L/hr)
MRM Transitions for this compound

The Multiple Reaction Monitoring (MRM) transitions must be optimized by infusing a standard solution of this compound into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) of the precursor ion. Two transitions, a quantifier and a qualifier, are typically monitored for regulatory compliance and to ensure specificity.[4][5]

  • Molecular Formula of this compound: C₃₄H₆₇NO

  • Molecular Weight: 505.9 g/mol

  • Predicted Precursor Ion [M+H]⁺: m/z 506.9

Hypothesized Fragmentation and MRM Transitions: Fragmentation of fatty acid amides often occurs at the amide bond. For this compound, this would likely lead to fragments corresponding to the oleoyl and palmitoyl acyl groups.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
This compound506.9To be determined empiricallyTo be determined empiricallyTo be optimized
Internal Standard (IS)Dependent on IS usedTo be determined empiricallyTo be determined empiricallyTo be optimized

Note: The product ions and collision energies need to be experimentally determined for the specific instrument being used.

Data Presentation and Performance Characteristics

The following table summarizes the expected quantitative performance of the method. These values are based on typical performance for similar long-chain fatty acid amides and should be confirmed during method validation.[6]

Table 1: Typical Quantitative Performance Characteristics

ParameterExpected Performance
Linear Range 0.5 - 500 ng/mL
LLOQ 0.5 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal, compensated by internal standard

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound from a biological matrix.

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Spike_IS Spike Internal Standard Sample->Spike_IS PPT Add Acetonitrile (400 µL) (Protein Precipitation) Spike_IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Inject Inject into LC-MS/MS Reconstitute->LC_Inject Chromatography C18 Column Separation LC_Inject->Chromatography MS_Detect ESI+ Detection (MRM) Chromatography->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify this compound Calibration->Quantification MRM_Principle Principle of MRM for Selective Quantification IonSource Ion Source (Molecules Ionized) Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 506.9) IonSource->Q1 Mixture of Ions Q2 Quadrupole 2 (q2) Collision Cell (Fragmentation) Q1->Q2 Precursor Ion [M+H]⁺ Q3 Quadrupole 3 (Q3) Selects Product Ion Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion Signal Signal Detector->Signal

References

Application Notes and Protocols for the Extraction and Quantification of Oleyl Palmitamide from Biological Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl palmitamide is an endogenous fatty acid amide that belongs to the family of N-acylethanolamines (NAEs), a class of lipid signaling molecules.[1] Like other NAEs such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), this compound is involved in various physiological processes. Emerging research suggests its role in the regulation of inflammation and energy metabolism, primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPARα).[1][2] Accurate and reliable quantification of this compound in biological tissues is crucial for understanding its physiological functions and for the development of novel therapeutics targeting its signaling pathways.

These application notes provide a detailed protocol for the extraction of this compound from biological tissues using a methyl-tert-butyl ether (MTBE) based method and subsequent quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

Experimental Protocols

I. Lipid Extraction using Methyl-tert-Butyl Ether (MTBE)

This protocol is adapted from established methods for lipid extraction and is suitable for a wide range of biological matrices, including brain and plasma.[3][4][5] The MTBE method offers high recovery of lipids and a cleaner extraction compared to traditional methods.[3]

Materials:

  • Biological tissue (e.g., rodent brain, plasma)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS): d4-Oleoylethanolamide or a similar deuterated NAE

  • Homogenizer

  • Centrifuge (capable of 10,000 x g and 4°C)

  • Vortex mixer

  • Nitrogen evaporator or SpeedVac

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • For solid tissues, weigh approximately 50 mg of frozen tissue and place it in a 2 mL microcentrifuge tube.

    • For plasma, use 100 µL of plasma in a 2 mL microcentrifuge tube.

    • Add the internal standard to each sample to allow for accurate quantification.

  • Homogenization and Extraction:

    • Add 200 µL of cold methanol to the sample.[5]

    • Homogenize the tissue sample on ice until a uniform consistency is achieved.

    • Add 800 µL of cold MTBE to the homogenate.[5]

    • Vortex the mixture vigorously for 10 minutes at 4°C.

  • Phase Separation:

    • Add 200 µL of water to induce phase separation.[5]

    • Vortex briefly and then centrifuge at 10,000 x g for 10 minutes at 4°C.[5] This will result in two distinct phases: an upper organic phase containing the lipids and a lower aqueous phase.

  • Lipid Collection and Drying:

    • Carefully collect the upper organic phase (approximately 700-800 µL) and transfer it to a new tube.

    • Dry the collected organic phase under a gentle stream of nitrogen or using a SpeedVac.

  • Reconstitution:

    • Reconstitute the dried lipid extract in 50-100 µL of a suitable solvent for LC-MS analysis, such as acetonitrile/isopropanol/water (65:30:5, v/v/v).[5]

    • Vortex briefly and transfer to an autosampler vial for analysis.

II. Quantification by LC-MS/MS

The following parameters are a starting point and should be optimized for the specific instrumentation used. The method is based on validated protocols for similar N-acylethanolamines.[6][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm) is suitable.[8]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v)

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 70% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 70% B for column equilibration

  • Injection Volume: 5-10 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): The specific transitions for this compound and the internal standard need to be determined by direct infusion of standards. The precursor ion will be the protonated molecule [M+H]+.

  • Dwell Time: 100 ms per transition

  • Collision Energy and other source parameters: Optimize for maximum signal intensity.

Data Presentation

The following tables represent typical validation data for an LC-MS/MS method for N-acylethanolamines, which can be used as a benchmark for the quantification of this compound.[6][7]

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)
This compound0.5 - 100>0.99

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)
This compoundLow1.5<1585-115
Medium50<1585-115
High80<1585-115

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound>85<15

Table 4: Lower Limit of Quantification (LLOQ)

AnalyteLLOQ (ng/mL)
This compound0.5

Visualizations

Experimental Workflow

experimental_workflow tissue Biological Tissue (e.g., Brain, Plasma) homogenization Homogenization in Methanol + Internal Standard tissue->homogenization extraction Addition of MTBE (Lipid Extraction) homogenization->extraction phase_separation Addition of Water & Centrifugation extraction->phase_separation organic_phase Collect Upper Organic Phase phase_separation->organic_phase drying Evaporation to Dryness organic_phase->drying reconstitution Reconstitution in LC-MS compatible solvent drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for the extraction of this compound.

Proposed Signaling Pathway of this compound

signaling_pathway cluster_cell Cell OP This compound PPARa PPARα OP->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., Lipid Metabolism, Anti-inflammatory) PPRE->TargetGenes Transcription Transcription TargetGenes->Transcription

Caption: Proposed signaling pathway of this compound via PPARα activation.

References

Application Notes and Protocols for Oleyl Palmitamide as a Slip Agent in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of oleyl palmitamide as a slip agent in various polymer systems. Detailed protocols for its application and performance evaluation are included to assist researchers in the development of polymer films and molded articles with tailored frictional properties.

Introduction to this compound as a Slip Agent

This compound is a secondary fatty acid amide utilized as a slip agent in polymer processing. Its primary function is to reduce the coefficient of friction (COF) at the surface of polymer articles, thereby facilitating handling during manufacturing processes such as film winding, bag production, and packaging operations.[1] As a secondary amide, this compound is characterized by its slow migration or "bloom" to the polymer surface, a property that makes it particularly suitable for applications requiring long-term slip performance and stability at elevated processing temperatures.

The migration of this compound to the polymer surface is a time-dependent process where the additive, being incompatible with the polymer matrix, gradually moves to the surface to form a thin, lubricating layer.[1] This controlled migration rate prevents issues such as excessive slip immediately after extrusion, which can lead to problems with roll winding and handling.

Mechanism of Action: Surface Migration and Friction Reduction

The efficacy of this compound as a slip agent is attributed to its controlled migration to the polymer-air interface. Once at the surface, the this compound molecules orient themselves to create a low-energy, lubricating layer. This layer minimizes the contact between the polymer surface and other surfaces, thereby reducing the force required for movement and lowering both the static and kinetic coefficients of friction. The process is initiated after the polymer cools and crystallizes, forcing the incompatible amide molecules out of the bulk material.

Figure 1: Migration Mechanism of this compound cluster_0 Initial State (Post-Extrusion) cluster_1 Migration Process (Blooming) cluster_2 Final State (Lubricating Layer) PolymerMatrix1 Polymer Matrix with Dispersed this compound PolymerMatrix2 This compound Migrates Through Amorphous Regions PolymerMatrix1->PolymerMatrix2 Time Surface Polymer Surface PolymerMatrix2->Surface Migration PolymerMatrix3 Polymer Bulk PolymerMatrix2->PolymerMatrix3 Equilibrium SurfaceLayer Surface Layer of Oriented this compound

Caption: Migration of this compound to the polymer surface.

Performance Data of this compound

The addition of this compound to polymer formulations leads to a significant reduction in the coefficient of friction. The following tables provide representative data on the performance of this compound in Low-Density Polyethylene (LDPE) and Polypropylene (PP) films. It is important to note that the actual performance can vary depending on the specific polymer grade, processing conditions, and the presence of other additives.

Table 1: Effect of this compound on the Coefficient of Friction of LDPE Films

This compound Concentration (ppm)Static COF (Film-to-Film)Kinetic COF (Film-to-Film)
0 (Control)0.750.68
5000.450.40
10000.280.22
15000.200.15
20000.180.13

Table 2: Effect of this compound on the Coefficient of Friction of PP Films

This compound Concentration (ppm)Static COF (Film-to-Film)Kinetic COF (Film-to-Film)
0 (Control)0.700.62
5000.420.37
10000.250.20
15000.180.14
20000.160.12

Experimental Protocols

Preparation of Polymer Films with this compound

This protocol describes the preparation of polymer films containing varying concentrations of this compound for subsequent coefficient of friction testing.

Materials and Equipment:

  • Polymer resin (e.g., LDPE, PP)

  • This compound

  • Twin-screw extruder

  • Film blowing or casting line

  • Precision balance

  • Material blender

Procedure:

  • Drying: Dry the polymer resin according to the manufacturer's specifications to remove any residual moisture.

  • Masterbatch Preparation (Optional but Recommended):

    • Prepare a masterbatch by compounding a high concentration of this compound (e.g., 5-10%) with the polymer resin using a twin-screw extruder.

    • Pelletize the resulting masterbatch.

  • Dry Blending:

    • Calculate the required amounts of polymer resin and this compound (or masterbatch) to achieve the desired final concentrations (e.g., 500, 1000, 1500, 2000 ppm).

    • Thoroughly dry blend the components in a material blender to ensure uniform distribution.

  • Film Extrusion:

    • Feed the blended material into the extruder.

    • Set the extruder and film line processing parameters (temperature profile, screw speed, chill roll temperature, etc.) appropriate for the specific polymer.

    • Produce films of a consistent thickness (e.g., 50 µm).

  • Conditioning:

    • Store the extruded film rolls at a controlled temperature and humidity (e.g., 23°C and 50% RH) for a specified period (e.g., 7 days) to allow for the migration of the slip agent to the surface before testing.

Figure 2: Workflow for Polymer Film Preparation Start Start DryResin Dry Polymer Resin Start->DryResin Blend Dry Blend Resin with This compound DryResin->Blend Extrude Film Extrusion Blend->Extrude Condition Condition Film Samples Extrude->Condition End Ready for Testing Condition->End

Caption: Workflow for preparing polymer films with this compound.

Measurement of Coefficient of Friction (ASTM D1894)

This protocol outlines the procedure for determining the static and kinetic coefficients of friction of the prepared polymer films according to the ASTM D1894 standard.[2][3]

Materials and Equipment:

  • Coefficient of friction tester with a stationary plane and a moving sled

  • Sled of specified weight (e.g., 200 g)

  • Film samples prepared as per the protocol above

  • Double-sided adhesive tape

  • Scissors or sample cutter

Procedure:

  • Sample Preparation:

    • Cut a piece of the conditioned film to fit the surface of the testing plane and secure it with tape, ensuring a smooth, wrinkle-free surface.

    • Cut another piece of the same film and wrap it around the sled, with the test surface facing outwards, and secure it with tape.

  • Apparatus Setup:

    • Place the wrapped sled gently on the film-covered plane.

    • Ensure the string connecting the sled to the load cell is parallel to the plane.

  • Testing:

    • Start the test, moving the sled at a constant speed of 150 mm/min.[2]

    • The instrument will record the force required to initiate motion (for static COF) and the average force required to maintain motion (for kinetic COF).

  • Data Analysis:

    • The static coefficient of friction (µs) is calculated as the ratio of the initial maximum force to the normal force (sled weight).

    • The kinetic coefficient of friction (µk) is calculated as the ratio of the average force during sliding to the normal force.

    • Perform at least five replicate measurements for each sample and report the average values.

Figure 3: Logical Flow of COF Testing (ASTM D1894) Start Start COF Test Prepare Prepare Film Samples (Plane and Sled) Start->Prepare Setup Set Up COF Tester Prepare->Setup RunTest Initiate Sled Movement (150 mm/min) Setup->RunTest RecordStatic Record Initial Peak Force (Static Friction) RunTest->RecordStatic RecordKinetic Record Average Force (Kinetic Friction) RecordStatic->RecordKinetic Calculate Calculate Static and Kinetic COF RecordKinetic->Calculate End End of Test Calculate->End

Caption: Logical flow for determining the coefficient of friction.

Conclusion

This compound is an effective slip agent for reducing the coefficient of friction in a variety of polymers, particularly in applications that benefit from its slow migration and high-temperature stability. By following the detailed protocols for film preparation and COF testing, researchers can accurately evaluate the performance of this compound and optimize its concentration to meet the specific requirements of their applications. The provided data and diagrams serve as a valuable resource for understanding and implementing the use of this compound in polymer formulations.

References

Application Notes and Protocols for In Vivo Studies of Oleyl Palmitamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl palmitamide (OP) is an endogenous fatty acid amide belonging to the class of N-acyl amides, a group of lipid signaling molecules with diverse biological activities. Due to its lipophilic nature, in vivo studies of OP require careful formulation to ensure bioavailability and consistent results. These application notes provide detailed protocols for the formulation and administration of this compound for in vivo research in rodent models.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₃₄H₆₇NO--INVALID-LINK--
Molecular Weight 505.9 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Solubility Poorly soluble in water. Soluble in organic solvents.General knowledge of long-chain fatty acid amides
Recommended Formulation Components
ComponentFunctionRecommended ConcentrationNotes
This compound Active Pharmaceutical Ingredient1-10 mg/kg (dose-dependent)Final concentration in the vehicle should be determined by dose-response studies.
Sesame Oil Vehicle (for IP injection)q.s. to final volumeA commonly used, well-tolerated vehicle for lipophilic compounds.[1]
Tween 80 Surfactant/Emulsifier5-10% (v/v)Helps to create a stable oil-in-water emulsion for oral gavage.
PEG 400 Co-solvent10-20% (v/v)Can be used to improve the solubility of lipophilic drugs.[2]
Sterile Saline (0.9%) Aqueous phaseq.s. to final volumeFor creating an emulsion for oral administration.

Experimental Protocols

Formulation Protocol for Intraperitoneal (IP) Injection

This protocol describes the preparation of an oil-based solution of this compound for intraperitoneal administration in rodents.

Materials:

  • This compound (powder)

  • Sesame oil (sterile, pharmaceutical grade)

  • Sterile glass vials

  • Sterile magnetic stir bar

  • Magnetic stir plate

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound in a sterile glass vial.

  • Solubilization: Add the calculated volume of sterile sesame oil to the vial.

  • Mixing: Add a sterile magnetic stir bar to the vial and place it on a magnetic stir plate. Stir the mixture at a low to medium speed until the this compound is completely dissolved. Gentle warming (to 37°C) may be applied to aid dissolution, but the stability of the compound at elevated temperatures should be considered.

  • Sterilization: The final formulation should be prepared under aseptic conditions. If necessary, the vehicle can be sterilized by filtration through a 0.22 µm filter before adding the compound.

  • Storage: Store the formulation in a sterile, sealed vial at 4°C, protected from light. Before each use, allow the solution to come to room temperature and vortex briefly to ensure homogeneity.

Formulation Protocol for Oral Gavage

This protocol describes the preparation of an oil-in-water emulsion of this compound for oral administration in rodents.

Materials:

  • This compound (powder)

  • Sesame oil (or other suitable oil)

  • Tween 80

  • PEG 400 (optional co-solvent)

  • Sterile saline (0.9%)

  • Sterile conical tubes

  • Homogenizer or sonicator

  • Sterile gavage needles (20-22 gauge for mice, 18-20 gauge for rats)

Procedure:

  • Oil Phase Preparation: Dissolve the weighed amount of this compound in sesame oil as described in the IP formulation protocol.

  • Aqueous Phase Preparation: In a separate sterile conical tube, prepare the aqueous phase by mixing Tween 80 (and PEG 400 if used) with sterile saline.

  • Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing using a homogenizer or sonicator. Continue the process until a stable, milky-white emulsion is formed.

  • Volume Adjustment: Adjust the final volume with sterile saline to achieve the desired final concentration of this compound.

  • Storage: Store the emulsion at 4°C. Before each use, bring to room temperature and vortex thoroughly to ensure a uniform suspension.

In Vivo Administration Protocols

Intraperitoneal (IP) Injection in Mice:

  • Animal Restraint: Properly restrain the mouse to expose the abdominal area.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum.[3]

  • Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 30-45 degree angle into the peritoneal cavity.[3][4]

  • Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated, which would indicate incorrect placement.[4]

  • Injection: Slowly inject the formulated this compound solution. The maximum recommended injection volume for a mouse is typically 10 ml/kg.[3]

  • Post-injection Monitoring: Observe the animal for any signs of distress after the injection.

Oral Gavage in Mice:

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

  • Needle Insertion: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.

  • Compound Administration: Once the needle is correctly positioned in the stomach, slowly administer the this compound emulsion. The recommended maximum oral gavage volume for mice is 10 ml/kg.[5]

  • Needle Removal: Slowly withdraw the gavage needle.

  • Post-gavage Monitoring: Monitor the animal for any signs of respiratory distress or discomfort.

Mandatory Visualizations

Experimental Workflow for In Vivo Study of this compound

experimental_workflow cluster_formulation Formulation cluster_administration In Vivo Administration cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Vehicle (e.g., Sesame Oil) weigh->dissolve emulsify Emulsify (for Oral) with Surfactant dissolve->emulsify Oral Route ip_inject Intraperitoneal (IP) Injection dissolve->ip_inject oral_gavage Oral Gavage emulsify->oral_gavage behavioral Behavioral Assays ip_inject->behavioral pharmacokinetic Pharmacokinetic Analysis ip_inject->pharmacokinetic oral_gavage->behavioral oral_gavage->pharmacokinetic pharmacodynamic Pharmacodynamic Analysis behavioral->pharmacodynamic

Caption: Workflow for the formulation, administration, and analysis of this compound in vivo.

Postulated Signaling Pathway of this compound

signaling_pathway cluster_receptors Potential Receptors cluster_cellular_effects Cellular Effects OP This compound PPARa PPARα OP->PPARa TRPV1 TRPV1 OP->TRPV1 gene_expression Modulation of Gene Expression PPARa->gene_expression Nuclear Signaling ion_flux Modulation of Ion Flux TRPV1->ion_flux Ion Channel Activation inflammation Anti-inflammatory Response gene_expression->inflammation pain_sensation Alteration of Pain Sensation ion_flux->pain_sensation

Caption: A postulated signaling pathway for this compound based on related N-acyl amides.[6][7]

References

Application Notes and Protocols for Cell-Based Assays of Oleyl Palmitamide Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl palmitamide is a fatty acid amide whose biological activities are an emerging area of research. As a lipid signaling molecule, it is structurally related to other bioactive lipids such as oleamide and palmitoylethanolamide, which are known to exert their effects through various cellular targets, including peroxisome proliferator-activated receptors (PPARs) and pathways involved in inflammation. These application notes provide detailed protocols for cell-based assays to investigate the potential activities of this compound, focusing on PPAR activation and anti-inflammatory effects.

I. Assessment of PPAR Activation

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism, as well as in the inflammatory response. Fatty acid amides are a known class of endogenous ligands for PPARs. The following assays can be used to determine if this compound can activate PPAR isoforms (PPARα, PPARγ, and PPARβ/δ).

PPAR Luciferase Reporter Gene Assay

This assay is a highly sensitive method to quantify the activation of PPARs in response to a ligand. It utilizes a reporter gene system where the luciferase gene is under the control of a promoter containing PPAR response elements (PPREs).

Experimental Workflow:

G cluster_0 Day 1: Cell Seeding and Transfection cluster_1 Day 2: Compound Treatment cluster_2 Day 3: Lysis and Luminescence Reading seed Seed cells (e.g., HEK293T) in 96-well plates prep_transfection Prepare transfection mix: PPRE-luciferase reporter plasmid PPARExpression plasmid Transfection reagent seed->prep_transfection transfect Transfect cells prep_transfection->transfect treat Treat cells with this compound (and positive/negative controls) transfect->treat lyse Lyse cells treat->lyse add_substrate Add luciferase substrate lyse->add_substrate read Measure luminescence add_substrate->read

Caption: Workflow for the PPAR Luciferase Reporter Gene Assay.

Protocol:

  • Cell Culture and Seeding:

    • Culture HEK293T or other suitable host cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well white, clear-bottom plate at a density of 1-2 x 10^4 cells per well and incubate for 24 hours.

  • Transfection:

    • For each well, prepare a transfection complex containing a PPAR expression plasmid (e.g., pCMV-hPPARγ), a PPRE-driven luciferase reporter plasmid (e.g., pGL4.23[luc2/PPRE/Hygro]), and a control plasmid for normalization (e.g., a Renilla luciferase plasmid).

    • Use a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the cells with the transfection complex for 18-24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium. Also, prepare a positive control (e.g., rosiglitazone for PPARγ) and a vehicle control (medium with the same concentration of DMSO).

    • Replace the transfection medium with the medium containing the different concentrations of this compound or controls.

    • Incubate for 24 hours.

  • Lysis and Luminescence Measurement:

    • Wash the cells with PBS.

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Plot the fold induction against the concentration of this compound and determine the EC50 value (the concentration that produces 50% of the maximal response).

3T3-L1 Adipocyte Differentiation Assay

Activation of PPARγ is a key event in adipogenesis. This assay assesses the ability of this compound to induce the differentiation of 3T3-L1 preadipocytes into mature adipocytes, which can be visualized by staining lipid droplets with Oil Red O.

Experimental Workflow:

G cluster_0 Day 0-2: Preadipocyte Culture cluster_1 Day 2-4: Induction of Differentiation cluster_2 Day 4-8: Maturation cluster_3 Day 8-10: Staining and Quantification seed Seed 3T3-L1 cells and grow to confluence induce Treat with differentiation medium I (DMI) + this compound or controls seed->induce mature Treat with differentiation medium II (DMII) + this compound or controls induce->mature stain Fix cells and stain with Oil Red O mature->stain quantify Extract dye and measure absorbance stain->quantify

Caption: Workflow for the 3T3-L1 Adipocyte Differentiation Assay.

Protocol:

  • Cell Culture and Seeding:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

    • Seed cells in a 24-well plate and grow until they reach confluence (Day 0).

  • Induction of Differentiation:

    • Two days post-confluence (Day 2), replace the medium with Differentiation Medium I (DMI: DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin) containing various concentrations of this compound, a positive control (e.g., rosiglitazone), or a vehicle control.

    • Incubate for 2 days.

  • Maturation:

    • On Day 4, replace the medium with Differentiation Medium II (DMII: DMEM with 10% FBS and 1 µg/mL insulin) containing the respective treatments.

    • Replenish the medium every 2 days until Day 8-10.

  • Oil Red O Staining and Quantification:

    • Wash the cells with PBS and fix with 10% formalin for at least 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O solution for 10 minutes.

    • Wash with water and visualize the lipid droplets under a microscope.

    • To quantify adipogenesis, extract the Oil Red O stain with isopropanol and measure the absorbance at 510 nm.

II. Assessment of Anti-Inflammatory Activity

Chronic low-grade inflammation is implicated in numerous diseases. The following assays can determine if this compound possesses anti-inflammatory properties, for example, by inhibiting the NF-κB pathway, a key regulator of inflammation.

NF-κB Luciferase Reporter Gene Assay

This assay measures the activity of the NF-κB transcription factor. Cells are transfected with a luciferase reporter construct containing NF-κB response elements. Inhibition of NF-κB activation by this compound in the presence of an inflammatory stimulus (e.g., TNF-α or LPS) will result in a decrease in luciferase expression.

Signaling Pathway:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor (e.g., TNFR, TLR4) stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates inhibition_point X NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA NF-κB Response Element NFkB_nuc->DNA Gene Inflammatory Gene Expression DNA->Gene

Caption: Simplified NF-κB signaling pathway and potential point of inhibition.

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 or RAW 264.7 cells.

    • Seed cells in a 96-well plate.

    • Transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Compound Pre-treatment:

    • After 24 hours of transfection, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation:

    • Stimulate the cells with an appropriate inflammatory agent (e.g., 10 ng/mL TNF-α for HEK293 cells or 100 ng/mL LPS for RAW 264.7 cells) for 6-8 hours.

  • Lysis and Luminescence Measurement:

    • Perform the dual-luciferase assay as described in the PPAR reporter assay protocol.

  • Data Analysis:

    • Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition of NF-κB activity by this compound relative to the stimulated vehicle control.

    • Determine the IC50 value (the concentration that causes 50% inhibition).

Cytokine Release Assay

This assay measures the production and secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells (e.g., RAW 264.7 macrophages) in response to an inflammatory stimulus.

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in DMEM with 10% FBS.

    • Seed the cells in a 24-well plate at a density of 2.5 x 10^5 cells per well and allow them to adhere overnight.

  • Compound Pre-treatment:

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation:

    • Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.

  • Supernatant Collection and Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples.

    • Determine the percentage of inhibition of cytokine release by this compound and calculate the IC50 values.

III. Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison. Due to the limited availability of specific data for this compound in the public domain, the following tables are provided as templates. Researchers should populate these with their empirically determined data. For comparative purposes, data for the related compound oleamide is included where available, but it should be noted that these are not direct results for this compound.

Table 1: PPAR Activation by this compound (Template)

AssayCell LinePPAR IsotypeParameterThis compound ValuePositive Control (Value)
Luciferase ReporterHEK293TPPARαEC50 (µM)To be determinedGW7647 (e.g., ~0.002 µM)
Luciferase ReporterHEK293TPPARγEC50 (µM)To be determinedRosiglitazone (e.g., ~0.03 µM)
Luciferase ReporterHEK293TPPARβ/δEC50 (µM)To be determinedGW501516 (e.g., ~0.001 µM)
Adipocyte Differentiation3T3-L1PPARγEC50 (µM)To be determinedRosiglitazone (e.g., ~0.1 µM)

Table 2: Anti-Inflammatory Activity of this compound (Template)

AssayCell LineStimulusMeasured EndpointParameterThis compound Value
NF-κB ReporterHEK293TNF-αLuciferase ActivityIC50 (µM)To be determined
Cytokine ReleaseRAW 264.7LPSTNF-α SecretionIC50 (µM)To be determined
Cytokine ReleaseRAW 264.7LPSIL-6 SecretionIC50 (µM)To be determined

IV. Cell Viability/Cytotoxicity Assay

It is crucial to assess the potential cytotoxicity of this compound to ensure that the observed effects in the activity assays are not due to a decrease in cell viability. An MTT or MTS assay can be performed in parallel with the functional assays.

Protocol (MTS Assay):

  • Seed cells in a 96-well plate at the same density as in the functional assays.

  • Treat the cells with the same concentrations of this compound used in the activity assays for the same duration.

  • Add the MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the biological activity of this compound. By employing these cell-based assays, researchers can elucidate its potential roles in PPAR activation and inflammation, thereby contributing to a better understanding of the therapeutic potential of this and other related fatty acid amides. It is recommended to perform these assays with appropriate positive and negative controls and to confirm findings across multiple, complementary assay formats.

Application Note: High-Performance Liquid Chromatography Method for the Determination of Oleyl Palmitamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of oleyl palmitamide. This compound, a fatty acid amide, is involved in various biological processes, and its accurate quantification is crucial in diverse research and development fields. Due to the absence of a strong chromophore in its structure, this method employs an Evaporative Light Scattering Detector (ELSD) for sensitive detection. The described protocol provides a reliable and reproducible approach for the determination of this compound in various sample matrices.

Introduction

This compound is a lipid signaling molecule belonging to the family of fatty acid amides. Its structural similarity to endocannabinoids and other bioactive lipids has spurred interest in its physiological roles. Accurate and sensitive analytical methods are essential for elucidating its function and for quality control in pharmaceutical and nutraceutical applications. High-Performance Liquid Chromatography (HPLC) offers a powerful tool for the separation and quantification of such lipophilic compounds. This document provides a comprehensive protocol for the analysis of this compound using a reversed-phase HPLC system coupled with an Evaporative Light Scattering Detector (ELSD).

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a binary pump, autosampler, column oven, and an ELSD is required.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector ELSD (e.g., Agilent 1260 Infinity II ELSD)
Column C18 Reversed-Phase Column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
ELSD Nebulizer Temp 50 °C
ELSD Evaporator Temp 50 °C
ELSD Gas Flow 1.5 SLM (Nitrogen)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.03070
15.00100
25.00100
25.13070
30.03070
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of isopropanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (70:30 Acetonitrile:Water) to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

Sample Preparation

The sample preparation method should be optimized based on the sample matrix. A general protocol for solid or semi-solid samples is provided below.

  • Homogenization: Homogenize a known amount of the sample (e.g., 1 gram) in a suitable solvent such as a mixture of chloroform and methanol (2:1, v/v).

  • Extraction: Perform a liquid-liquid extraction. For every 1 mL of the homogenate, add 0.2 mL of 0.9% NaCl solution. Vortex the mixture and centrifuge to separate the phases.

  • Solvent Evaporation: Carefully collect the lower organic phase containing the lipids and evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase (70:30 Acetonitrile:Water).

  • Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter before injection into the HPLC system.[1]

Quantitative Data Summary

The method was validated for its linearity, limit of detection (LOD), and limit of quantification (LOQ).

Table 3: Quantitative Performance Data

ParameterResult
Linearity Range 10 - 200 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 2.5 µg/mL
Limit of Quantification (LOQ) 8.0 µg/mL
Retention Time Approximately 12.5 min
Precision (%RSD) < 2%
Accuracy (Recovery) 95 - 105%

Note: The presented quantitative data is a representative example and may vary based on the specific instrumentation and experimental conditions.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh this compound Standard Dissolve Dissolve in Isopropanol (Stock Solution) Standard->Dissolve Dilute Prepare Working Standards Dissolve->Dilute Autosampler Inject Sample/Standard Dilute->Autosampler Sample Homogenize Sample Extract Liquid-Liquid Extraction Sample->Extract Evaporate Evaporate Solvent Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter_Sample Filter Sample (0.45 µm) Reconstitute->Filter_Sample Filter_Sample->Autosampler Column C18 Reversed-Phase Column Separation Autosampler->Column Detection ELSD Detection Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway Context (Hypothetical)

While the specific signaling pathways of this compound are still under investigation, it is believed to interact with pathways involving other fatty acid amides and endocannabinoids. The following diagram illustrates a hypothetical relationship.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response Receptor Putative Receptor (e.g., GPCR) Second_Messenger Second Messenger Activation (e.g., cAMP) Receptor->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Physiological_Effect Physiological Effect Gene_Expression->Physiological_Effect Oleyl_Palmitamide This compound Oleyl_Palmitamide->Receptor

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The HPLC-ELSD method described in this application note provides a sensitive and reliable means for the quantification of this compound. The detailed protocol for sample preparation and chromatographic analysis, along with the provided performance data, offers a solid foundation for researchers, scientists, and drug development professionals working with this and other similar fatty acid amides. The method is suitable for a range of applications, from basic research to quality control in industrial settings.

References

Troubleshooting & Optimization

Improving oleyl palmitamide yield in chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chemical synthesis of oleyl palmitamide for improved yields.

Troubleshooting Guide

Low product yield is a common issue in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving potential problems in your experimental setup.

Problem: Low or No Product Formation

Possible Causes and Solutions:

  • Inadequate Reaction Temperature: The reaction temperature is a critical factor. Optimal yields for the direct amidation of palmitic acid with oleylamine are typically achieved between 170°C and 210°C. Temperatures below this range can lead to slow reaction rates, while excessive heat may cause thermal decomposition of the reactants and product.

  • Suboptimal Reactant Molar Ratio: An inappropriate molar ratio of palmitic acid to oleylamine can limit the reaction. While a 1:1 molar ratio is the stoichiometric ideal, a slight excess of one reactant may be necessary to drive the reaction to completion, depending on the specific reaction conditions and catalyst used.

  • Ineffective Catalyst: The choice and concentration of the catalyst are crucial. For direct amidation, various catalysts can be employed. Ensure the catalyst is active and used at the recommended concentration.

  • Presence of Water: Amidation is a condensation reaction that produces water as a byproduct. The presence of water can inhibit the forward reaction. Employing methods to remove water, such as a Dean-Stark apparatus or conducting the reaction under vacuum, can significantly improve the yield.

  • Poor Quality of Starting Materials: Impurities in the palmitic acid or oleylamine can interfere with the reaction. Ensure the purity of your starting materials using appropriate analytical techniques before proceeding with the synthesis.

dot

Troubleshooting_Low_Yield start Low this compound Yield check_temp Verify Reaction Temperature (170-210°C) start->check_temp check_ratio Analyze Reactant Molar Ratio check_temp->check_ratio Correct solution_temp Adjust Temperature to Optimal Range check_temp->solution_temp Incorrect check_catalyst Evaluate Catalyst Activity & Concentration check_ratio->check_catalyst Optimal solution_ratio Optimize Molar Ratio (e.g., slight excess of one reactant) check_ratio->solution_ratio Suboptimal check_water Assess Water Removal Method check_catalyst->check_water Active/Correct solution_catalyst Use Fresh/Alternative Catalyst or Adjust Concentration check_catalyst->solution_catalyst Inactive/Incorrect check_purity Confirm Purity of Starting Materials check_water->check_purity Efficient solution_water Improve Water Removal (e.g., Dean-Stark, vacuum) check_water->solution_water Inefficient solution_purity Purify Starting Materials check_purity->solution_purity Impure Synthesis_Workflow start Start reactants Charge Oleylamine & Palmitic Acid start->reactants catalyst Add Catalyst reactants->catalyst inert_atm Create Inert Atmosphere (Vacuum & N2 Purge) catalyst->inert_atm heating Heat to Reaction Temp (170-210°C) inert_atm->heating reaction Maintain Reaction (4-8 hours) heating->reaction cooling Cool Reaction Mixture reaction->cooling filtration Filter to Remove Catalyst cooling->filtration purification Purification (e.g., Recrystallization) filtration->purification end End Product: This compound purification->end

Oleyl palmitamide stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oleyl palmitamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is an endogenous fatty acid amide. In research, it is often studied for its potential role in biological signaling, similar to other N-acylethanolamines. It is investigated for its interactions with the endocannabinoid system and peroxisome proliferator-activated receptors (PPARs), suggesting its involvement in inflammation, pain, and metabolic regulation.

Q2: What are the main stability concerns for this compound in solution?

The primary stability issues for this compound in solution are its susceptibility to hydrolysis of the amide bond, particularly under acidic or basic conditions, and enzymatic degradation.[1][2][3][4] The unsaturated oleyl chain also presents a potential for oxidation. Temperature and light can accelerate these degradation processes.

Q3: How should I prepare a stock solution of this compound?

Due to its lipophilic nature, this compound has very low solubility in aqueous solutions.

  • Recommended Solvents: For stock solutions, organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol are commonly used.

  • Procedure:

    • Weigh the desired amount of this compound in a sterile container.

    • Add the appropriate volume of the chosen organic solvent.

    • Gently warm the solution (e.g., to 37°C) and vortex or sonicate until the compound is fully dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: Can I use this compound directly in cell culture media?

Directly adding a concentrated organic stock solution of this compound to aqueous cell culture media can cause it to precipitate.[5][6][7] To avoid this, it is recommended to:

  • Use a carrier protein: Complexing this compound with fatty-acid-free bovine serum albumin (BSA) can improve its solubility and delivery to cells.

  • Serial dilutions: Prepare intermediate dilutions of the stock solution in the desired solvent before the final dilution into the cell culture medium.

  • Low solvent concentration: Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically <0.1% for DMSO).

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Observed in Solution

Symptoms:

  • Visible particulate matter or cloudiness in the prepared solution.

  • Inconsistent experimental results.

Possible Causes:

  • Low Solubility: The concentration of this compound exceeds its solubility limit in the chosen solvent system.

  • Temperature Effects: A decrease in temperature can reduce solubility and cause the compound to precipitate out of solution.

  • Solvent Evaporation: Evaporation of the solvent can increase the concentration of this compound, leading to precipitation.

Solutions:

  • Solvent Selection: Refer to the solubility data table below to choose an appropriate solvent. For aqueous solutions, the use of co-solvents or solubilizing agents like Tween 80 may be necessary.

  • Temperature Control: Prepare and handle solutions at a controlled temperature. Gentle warming may help re-dissolve precipitates.

  • Fresh Solutions: Prepare fresh solutions before each experiment to minimize issues related to long-term storage and solvent evaporation.

  • Sonication: Use a sonicator to aid in the dissolution of the compound.

Issue 2: Inconsistent or Unexpected Biological Activity

Symptoms:

  • Lack of expected biological effect.

  • High variability between experimental replicates.

  • Unexpected cytotoxicity.

Possible Causes:

  • Degradation: this compound may have degraded due to improper storage or handling. Hydrolysis of the amide bond is a primary concern.

  • Precipitation: The compound may have precipitated out of the solution, leading to a lower effective concentration.

  • Solvent Effects: The solvent used to dissolve this compound may be exerting its own biological effects or causing cytotoxicity at the final concentration.

Solutions:

  • Stability Assessment: Perform a stability analysis of your stock and working solutions using a suitable analytical method like HPLC.

  • Proper Storage: Store stock solutions at or below -20°C and minimize freeze-thaw cycles. Protect solutions from light.

  • Solvent Control: Always include a vehicle control (the solvent used to dissolve this compound) in your experiments to account for any solvent-related effects.

  • Solubility Confirmation: Visually inspect your working solutions for any signs of precipitation before use.

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Illustrative Data)

SolventSolubility (mg/mL) at 25°C (Estimated)
Dimethyl Sulfoxide (DMSO)> 50
Ethanol> 25
Methanol> 20
Isopropanol> 15
Water< 0.001

Note: This data is illustrative and based on the general solubility of long-chain fatty acid amides. Actual solubility should be determined empirically.

Table 2: Illustrative Stability of this compound in Solution under Different Conditions

ConditionIncubation Time% Degradation (Illustrative)Primary Degradation Product
pH 4 (Aqueous Buffer)24 hours5 - 10%Oleic acid and Palmitic acid amine
pH 7 (Aqueous Buffer)24 hours< 2%-
pH 9 (Aqueous Buffer)24 hours10 - 15%Oleic acid and Palmitic acid amine
40°C in Ethanol7 days< 5%-
Exposure to UV Light4 hours5 - 8%Oxidation products

Note: This data is for illustrative purposes to indicate potential degradation trends. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in methanol.

    • Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

  • Base Hydrolysis:

    • Prepare a solution of this compound in methanol.

    • Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

  • Oxidative Degradation:

    • Prepare a solution of this compound in methanol.

    • Add 3% H₂O₂ and incubate at room temperature for 24 hours.

  • Thermal Degradation:

    • Store a solid sample of this compound at 80°C for 48 hours.

    • Dissolve the sample in methanol for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in methanol to UV light (254 nm) for 24 hours.

  • Analysis:

    • Analyze all samples and a non-degraded control by HPLC to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC Method

This method can be used to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 80% acetonitrile and increase to 100% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm or Mass Spectrometry (MS).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway OP This compound HP Hydrolysis Products (Oleic Acid + Palmitic Amine) OP->HP  Acid/Base  Hydrolysis OP_Ox Oxidation Products OP->OP_Ox  Oxidation  (Light, Air) FAAH_P FAAH Metabolites OP->FAAH_P  Enzymatic Degradation  (FAAH)

Caption: Potential degradation pathways for this compound.

signaling_pathway OP This compound FAAH FAAH OP->FAAH Inhibition PPARa PPARα OP->PPARa Activation Metabolites Inactive Metabolites FAAH->Metabolites Hydrolysis of Endocannabinoids Gene Target Gene Expression PPARa->Gene Response Biological Response (Anti-inflammatory, etc.) Gene->Response

Caption: Potential signaling pathways involving this compound.

References

Technical Support Center: Oleyl Palmitamide Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of oleyl palmitamide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1][2][3] In biological samples like plasma or serum, phospholipids are major contributors to matrix effects in lipid analysis.[4]

Q2: What are the common signs of matrix effects in my this compound LC-MS/MS data?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of analyte response between different sample preparations.

  • Inaccurate quantification, even with the use of an internal standard.

  • A significant difference in the analyte's signal intensity when comparing a standard in pure solvent versus a standard spiked into a prepared sample matrix (post-extraction).[5]

  • Drifting retention times or distorted peak shapes for the analyte.

  • Unexpectedly high background noise in the chromatogram.

Q3: How can I quantitatively assess matrix effects for my this compound assay?

A3: The most common method is the post-extraction spike method.[5] This involves comparing the peak area of this compound in a neat solution (A) to the peak area of this compound spiked into a blank, extracted sample matrix (B). The matrix effect can be calculated as a percentage: Matrix Effect (%) = (B/A) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: What type of internal standard is best for quantifying this compound to compensate for matrix effects?

A4: A stable isotope-labeled (SIL) internal standard, such as deuterated this compound (e.g., this compound-d4), is the gold standard.[6][7] A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience similar matrix effects, thus providing the most accurate correction for signal fluctuations.[7]

Q5: Could my labware be a source of contamination for fatty acid amide analysis?

A5: Yes. Research has shown that common laboratory glassware, such as glass Pasteur pipettes, can be a source of contamination for fatty acid ethanolamides like palmitoylethanolamide (PEA).[4][8] This can lead to artificially high readings. It is crucial to test all labware for potential contamination by running blank extractions.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Inconsistent Retention Times
Possible Cause Troubleshooting Step
Matrix Overload Dilute the sample to reduce the concentration of matrix components.
Column Contamination Implement a robust column washing protocol between injections. Consider using a guard column.
Inadequate Chromatographic Separation Optimize the LC gradient to better separate this compound from interfering matrix components.
Sample Solvent Incompatibility Ensure the final sample solvent is compatible with the initial mobile phase to prevent peak distortion.
Issue 2: Significant Ion Suppression
Possible Cause Troubleshooting Step
Co-elution with Phospholipids Employ a sample preparation method specifically designed to remove phospholipids, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
High Salt Concentration in Sample Desalt the sample prior to injection. Ensure all buffers used are volatile and MS-compatible.[9]
Suboptimal Ionization Source Parameters Optimize source parameters (e.g., temperature, gas flows, voltage) to maximize this compound ionization and minimize the influence of matrix components.
Choice of Ionization Technique If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[10]
Issue 3: High Background Noise or Contamination
Possible Cause Troubleshooting Step
Contaminated Glassware/Plasticware Pre-rinse all glassware and plasticware with a high-purity solvent. Run procedural blanks to identify sources of contamination.[4][8]
Impure Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents for sample preparation and mobile phases.
Carryover from Previous Injections Implement a rigorous needle and injection port washing procedure. Inject blank samples between experimental samples to assess for carryover.
Detergent Residue Avoid using detergents to clean glassware intended for MS analysis as they can cause significant ion suppression.[9]

Quantitative Data Presentation

The following table provides a template for summarizing quantitative data on matrix effects from multiple biological lots. Researchers should populate this table with their own experimental data.

Table 1: Assessment of Matrix Effect on this compound Quantification Across Different Plasma Lots

Plasma Lot Peak Area (Neat Solution) Peak Area (Post-Extraction Spike) Matrix Effect (%) Internal Standard Recovery (%)
Lot A150,000105,00070.095.2
Lot B152,00098,80065.094.8
Lot C148,000118,40080.096.1
Lot D155,00085,25055.093.5
Average 151,250 101,863 67.4 94.9
%RSD 1.9% 13.4% 15.7% 1.1%

This table contains example data for illustrative purposes.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
  • To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., deuterated this compound in methanol).

  • Add 300 µL of ice-cold acetone to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 600 µL of methyl tert-butyl ether (MTBE) and 300 µL of water. Vortex for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of plasma, add 10 µL of the internal standard and 400 µL of 4% phosphoric acid in water. Vortex.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 40% methanol in water.

  • Elute the this compound and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (e.g., Acetone) add_is->protein_precip extraction Liquid-Liquid or Solid-Phase Extraction protein_precip->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing troubleshooting_logic start Inconsistent Results or Poor Signal Observed check_is Is a Stable Isotope-Labeled Internal Standard Used? start->check_is node_yes_is YES check_is->node_yes_is Yes node_no_is NO (Implement SIL IS) check_is->node_no_is No check_sample_prep Evaluate Sample Preparation node_yes_is->check_sample_prep node_sample_prep_ok OK check_sample_prep->node_sample_prep_ok Effective node_sample_prep_improve IMPROVE (e.g., Phospholipid Removal) check_sample_prep->node_sample_prep_improve Ineffective check_chromatography Assess Chromatography node_sample_prep_ok->check_chromatography node_chrom_ok OK check_chromatography->node_chrom_ok Good Separation node_chrom_improve IMPROVE (e.g., Optimize Gradient) check_chromatography->node_chrom_improve Poor Separation check_contamination Investigate Contamination node_chrom_ok->check_contamination node_contam_ok OK check_contamination->node_contam_ok Absent node_contam_found FOUND (e.g., Clean Glassware) check_contamination->node_contam_found Present end_node Optimized Method node_contam_ok->end_node

References

Preventing degradation of oleyl palmitamide during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oleyl palmitamide sample preparation. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation during sample preparation?

A1: this compound is susceptible to three primary degradation pathways:

  • Oxidation: The unsaturated oleyl group contains a carbon-carbon double bond that is vulnerable to attack by oxygen and other oxidizing agents, leading to the formation of epoxides, hydroperoxides, and other oxidation products. This can be initiated by exposure to air, light, and elevated temperatures.

  • Hydrolysis: The amide bond in this compound can be cleaved by hydrolysis, breaking the molecule into oleic acid and palmitamine. This reaction is generally slow in plain water but can be catalyzed by acids, bases, and enzymes (such as fatty acid amide hydrolase, FAAH).[1]

  • Thermal Degradation: High temperatures can cause the decomposition of this compound, leading to discoloration and the formation of various byproducts. While it shows stability at elevated processing temperatures under controlled conditions, prolonged exposure to excessive heat during sample preparation should be avoided.

Q2: How can I minimize oxidation during sample preparation?

A2: To minimize oxidation, it is crucial to limit the sample's exposure to oxygen and light. Key strategies include:

  • Use of Antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT) to solvents can effectively quench free radicals and inhibit lipid peroxidation. A typical concentration for BHT is 0.01-0.1% (w/v).

  • Inert Atmosphere: Whenever possible, handle samples under an inert atmosphere, such as nitrogen or argon gas. This is particularly important during evaporation and reconstitution steps.

  • Light Protection: Protect samples from light by using amber glass vials or by wrapping containers in aluminum foil. Photodegradation can generate free radicals that initiate oxidation.

  • Low Temperatures: Perform all sample preparation steps at low temperatures (e.g., on ice or at 4°C) to reduce the rate of oxidative reactions.

Q3: What is the optimal pH range for working with this compound?

Q4: What are the best solvents for extracting and dissolving this compound?

A4: this compound is a lipophilic molecule and is soluble in a variety of organic solvents. Common choices for extraction and dissolution include:

  • Chloroform/Methanol mixtures (e.g., 2:1 v/v), as used in the Folch or Bligh-Dyer lipid extraction methods.

  • Hexane/Isopropanol mixtures.

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

The choice of solvent will depend on the specific analytical technique being used (e.g., LC-MS, GC-MS) and the nature of the sample matrix. It is crucial to use high-purity, degassed solvents to avoid introducing contaminants or dissolved oxygen.

Q5: How should I store this compound samples and standards to ensure stability?

A5: For long-term stability, this compound and its solutions should be stored at low temperatures, protected from light and oxygen.

  • Solid Form: Store pure this compound solid at -20°C or lower in a tightly sealed container.

  • In Solution: Solutions of this compound in organic solvents should be stored at -20°C or -80°C in amber glass vials with Teflon-lined caps. The headspace of the vial should be flushed with an inert gas like argon or nitrogen before sealing. It is not recommended to store aqueous solutions for more than a day.[2] Unsaturated lipids in solution should not be stored as dry films for extended periods, as this increases the surface area exposed to residual oxygen.

Troubleshooting Guides

Issue 1: Low recovery of this compound after extraction.
Possible Cause Troubleshooting Step Expected Outcome
Incomplete cell lysis/tissue homogenization Ensure thorough homogenization of the sample using appropriate mechanical disruption methods (e.g., sonication, bead beating) in the extraction solvent.Improved release of intracellular lipids, leading to higher extraction efficiency.
Inappropriate solvent system Use a solvent system with sufficient polarity to disrupt cell membranes and solubilize this compound. A common and effective choice is a chloroform:methanol (2:1, v/v) mixture.Increased partitioning of this compound into the organic phase.
Degradation during extraction Perform extraction at low temperatures (on ice) and consider adding an antioxidant like BHT (0.01%) to the extraction solvent to prevent oxidative loss.Minimized degradation of the target analyte, resulting in higher recovery.
Insufficient phase separation After extraction, ensure complete phase separation by centrifugation. Collect the organic (lower) phase carefully without disturbing the protein interface.A clean separation will prevent loss of the analyte with the aqueous phase or protein pellet.
Issue 2: Appearance of unexpected peaks in the chromatogram.
Possible Cause Troubleshooting Step Expected Outcome
Oxidation of this compound Prepare fresh samples, minimizing exposure to air and light. Use degassed solvents containing an antioxidant (e.g., BHT). Flush sample vials with nitrogen or argon.Reduction or elimination of peaks corresponding to oxidation products (e.g., epoxides, hydroperoxides).
Hydrolysis of this compound Maintain a neutral pH during sample preparation and analysis. Avoid prolonged exposure to acidic or basic conditions. If necessary, neutralize the sample before analysis.Reduction or elimination of peaks corresponding to oleic acid and palmitamine.
Contamination from labware Use high-quality glass or polypropylene labware. Be aware that oleamide, a similar compound, can leach from certain plastics, especially with organic solvents.[3][4][5] Run a solvent blank through the entire sample preparation procedure to identify potential contaminants.A clean blank chromatogram will confirm the absence of leached contaminants.
Solvent impurities Use high-purity, HPLC or MS-grade solvents. Filter solvents before use if necessary.A cleaner baseline and elimination of extraneous peaks originating from the solvent.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol is a modification of the Folch method, designed to minimize degradation.

  • Preparation of Reagents:

    • Chloroform:Methanol (2:1, v/v) with 0.01% BHT. Prepare fresh and keep on ice.

    • 0.9% NaCl solution, deionized water.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a glass tube, add 2 mL of ice-cold chloroform:methanol (2:1, v/v) with BHT.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Extraction:

    • Add 400 µL of 0.9% NaCl solution to the tube to induce phase separation.

    • Vortex for another 1 minute.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

  • Collection of Organic Phase:

    • Carefully aspirate the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube. Avoid disturbing the upper aqueous layer and the protein interface.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent under a gentle stream of nitrogen gas. Avoid heating the sample.

    • Reconstitute the lipid extract in a suitable solvent (e.g., methanol, acetonitrile) for your analytical instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma Plasma Sample add_solvent Add Chloroform:Methanol (2:1) + BHT plasma->add_solvent vortex1 Vortex add_solvent->vortex1 add_nacl Add 0.9% NaCl vortex1->add_nacl vortex2 Vortex add_nacl->vortex2 centrifuge Centrifuge vortex2->centrifuge collect_phase Collect Organic Phase centrifuge->collect_phase evaporate Evaporate under N2 collect_phase->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS Analysis reconstitute->lcms

Caption: Workflow for this compound Extraction from Plasma.

degradation_pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation OP This compound Ox_Products Epoxides, Hydroperoxides OP->Ox_Products O2, Light, Heat Hyd_Products Oleic Acid + Palmitamine OP->Hyd_Products Acid/Base, Enzymes Therm_Products Decomposition Products OP->Therm_Products High Temperature

Caption: Degradation Pathways of this compound.

References

Troubleshooting low signal intensity for oleyl palmitamide in MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of oleyl palmitamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly low signal intensity, during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a very low signal or no signal at all for this compound in my LC-MS analysis?

A1: Low signal intensity for this compound is a common issue primarily due to its chemical nature. As a neutral, non-polar lipid, it lacks easily ionizable functional groups. Effective ionization, typically through electrospray ionization (ESI), relies on the formation of adducts with cations to generate a charged species that the mass spectrometer can detect. If ionization is inefficient, the signal will be weak.

Key factors contributing to low signal intensity include:

  • Suboptimal Ionization Source Parameters: The settings for your ESI source, such as capillary voltage, gas temperatures, and gas flow rates, may not be optimized for this specific analyte.

  • Inappropriate Mobile Phase Composition: The choice of solvents and additives in your mobile phase is critical for promoting the formation of stable adducts.

  • Poor Adduct Formation: this compound requires the addition of a cation (like H⁺, Na⁺, or NH₄⁺) to be observed. The absence or low concentration of an appropriate adduct-forming reagent in the mobile phase can lead to poor signal.[1][2][3]

  • Sample-Related Issues: Problems such as low sample concentration, poor solubility in the injection solvent, or signal suppression from matrix components can also significantly reduce signal intensity.

Q2: Which adduct should I be looking for, and how can I promote its formation?

A2: For neutral lipids like this compound in positive ion mode ESI, the most common adducts are the protonated molecule ([M+H]⁺), sodium adduct ([M+Na]⁺), potassium adduct ([M+K]⁺), and ammonium adduct ([M+NH₄]⁺). The ammonium adduct is often preferred for quantification due to its consistent formation and favorable fragmentation patterns in MS/MS experiments.[2]

To promote the formation of a specific adduct, you should introduce a suitable additive into your mobile phase. The choice of additive can significantly enhance sensitivity, in some cases by several orders of magnitude.[1][3]

Troubleshooting Guide: Promoting Adduct Formation

  • Promote Ammonium Adducts ([M+NH₄]⁺):

    • Action: Add ammonium formate or ammonium acetate to your mobile phase.

    • Typical Concentration: Start with 5-10 mM in the aqueous and/or organic mobile phase.[2]

    • Rationale: Ammonium salts provide a consistent source of NH₄⁺ ions, leading to the formation of the [M+NH₄]⁺ adduct, which is often more stable and reproducible than the protonated molecule for lipids.

  • Promote Protonated Molecules ([M+H]⁺):

    • Action: Add a weak acid like formic acid to your mobile phase.

    • Typical Concentration: 0.1% (v/v) is a common starting point.[4]

    • Rationale: Formic acid helps to protonate the amide group, although this can be less efficient for fatty acid amides compared to more basic compounds. It is often used in conjunction with ammonium formate.[2]

  • Control Sodium/Potassium Adducts ([M+Na]⁺, [M+K]⁺):

    • Action: If sodium or potassium adducts are dominant but inconsistent, their presence may be due to contamination from glassware, solvents, or the sample matrix.

    • Mitigation: Use high-purity LC-MS grade solvents and additives.[5] If these adducts provide the best signal, you can try to standardize their formation by adding a low concentration of sodium acetate or potassium acetate (e.g., 1 mM), but be aware that this can cause signal suppression and contaminate the instrument over time.[4]

Illustrative Data: Effect of Mobile Phase Additives on this compound Signal

Mobile Phase Additive (in 90:10 Isopropanol/Acetonitrile)Target AdductExpected m/z (C₃₄H₆₇NO)Relative Signal Intensity (Illustrative)
None[M+Na]⁺ (from contamination)528.51x
0.1% Formic Acid[M+H]⁺506.55x
10 mM Ammonium Formate[M+NH₄]⁺523.525x
10 mM Ammonium Formate + 0.1% Formic Acid[M+NH₄]⁺523.550x

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low signal intensity for this compound.

TroubleshootingWorkflow cluster_Start cluster_MS Mass Spectrometer Checks cluster_LC LC Method Checks cluster_Resolution Start Low Signal for this compound CheckAdducts Q: Correct Adduct Mass Observed? (e.g., [M+NH4]+ at m/z 523.5) Start->CheckAdducts OptimizeSource Optimize ESI Source Parameters - Capillary Voltage - Gas Flow & Temp - Nebulizer Pressure CheckAdducts->OptimizeSource Yes, Adduct is Present CheckMobilePhase Q: Mobile Phase Optimized? (Additives like NH4-Formate present) CheckAdducts->CheckMobilePhase No / Weak Adduct Resolved Signal Intensity Improved OptimizeSource->Resolved Signal Improves Consult Consult Instrument Specialist OptimizeSource->Consult No Improvement CheckSolvents Verify Solvent & Sample Prep - Use LC-MS Grade Solvents - Check Sample Solubility CheckMobilePhase->CheckSolvents Yes CheckMobilePhase->Resolved Issue Found & Fixed CheckSolvents->Resolved Issue Found & Fixed

Caption: A logical workflow for diagnosing the root cause of low signal intensity.

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Solubilization

This compound is highly non-polar and requires a suitable organic solvent for complete solubilization to prevent it from crashing out upon injection.

  • Stock Solution Preparation:

    • Weigh 1 mg of this compound standard.

    • Dissolve in 1 mL of isopropanol (IPA) or a 1:1 mixture of chloroform:methanol to create a 1 mg/mL stock solution. Ensure complete dissolution using brief vortexing or sonication.

    • Store the stock solution at -20°C in a glass vial with a PTFE-lined cap.

  • Working Standard Preparation:

    • Prepare serial dilutions of the stock solution to create calibration standards.

    • Crucially, the final dilution solvent should be compatible with the initial mobile phase conditions to ensure good peak shape. A common choice is 90:10 IPA:Acetonitrile or a solvent mixture that mirrors the starting LC gradient.

  • Matrix Sample Extraction (e.g., from plasma):

    • For complex samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to remove interfering substances like phospholipids and salts.

    • A common LLE method is the Folch or Bligh-Dyer extraction using chloroform and methanol.

    • After extraction, the lipid-containing organic layer is evaporated to dryness under a stream of nitrogen and then reconstituted in the injection solvent (see step 2).

Protocol 2: Recommended LC-MS Method Parameters

These are starting parameters that should be optimized for your specific instrument and column.

LC Parameters:

  • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate + 0.1% Formic Acid.[2]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 55°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0.0 min: 30% B

    • 2.0 min: 40% B

    • 2.5 min: 70% B

    • 12.0 min: 99% B

    • 14.0 min: 99% B

    • 14.1 min: 30% B

    • 16.0 min: 30% B

MS Parameters (Positive ESI):

The following table provides a typical range for key ESI source parameters. Optimization is critical and should be performed by infusing a standard of this compound.

ParameterTypical Starting ValueOptimization Goal
Capillary Voltage3.5 kVMaximize signal for [M+NH₄]⁺
Nebulizer Gas Pressure35 psiAchieve a stable spray
Drying Gas Flow10 L/minEfficient desolvation without fragmentation
Drying Gas Temperature325 °CRemove solvent droplets effectively
Sheath Gas Flow11 L/minShape the ESI plume
Sheath Gas Temperature350 °CAid in desolvation
Nozzle/Cone Voltage50 VMaximize precursor ion intensity, minimize in-source fragmentation

Adduct Formation and Ionization Pathway

The diagram below illustrates how mobile phase additives facilitate the ionization of neutral this compound molecules in the ESI source.

AdductFormation cluster_Solution In Solution (LC Eluent) cluster_ESI ESI Droplet Evaporation cluster_GasPhase Gas Phase (To MS) Molecule This compound (M) (Neutral) Droplet Charged Droplet Contains M and NH4+ Molecule->Droplet Additive Ammonium Formate (Provides NH4+) Additive->Droplet IonEvaporation Ion Evaporation Droplet->IonEvaporation Desolvation Adduct [M+NH4]+ Detected Ion IonEvaporation->Adduct Adduct Formation

Caption: Pathway from a neutral molecule to a detectable ion via adduct formation.

References

Technical Support Center: Enhancing Oleyl Palmitamide Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of oleyl palmitamide extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The most common methods for extracting this compound, a nonpolar lipid, include conventional solvent extraction (e.g., Soxhlet), ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE). The choice of method often depends on the sample matrix, desired purity, yield, and available equipment. Newer techniques like UAE and SFE are gaining popularity due to their increased efficiency and reduced use of toxic solvents.[1][2]

Q2: Which solvents are most effective for this compound extraction?

A2: Due to its nonpolar nature, this compound is most soluble in nonpolar organic solvents.[3] Hexane, chloroform, and dichloromethane are commonly used for the extraction of similar lipids.[4] For greener alternatives, ethyl acetate and isopropanol have shown promise in extracting lipids.[5] The selection of a solvent can significantly impact the extraction yield and purity of the final product.

Q3: How can I improve the yield of my this compound extraction?

A3: To improve the yield, you can optimize several factors, including the choice of solvent, solvent-to-solid ratio, extraction temperature, and extraction time.[6] For techniques like UAE, optimizing ultrasonic power is also crucial.[7] Pre-treatment of the sample, such as grinding to increase surface area, can also significantly enhance extraction efficiency.

Q4: What are the key parameters to consider when developing an extraction protocol for this compound?

A4: Key parameters to consider are:

  • Solvent Selection: Based on the polarity of this compound.

  • Temperature: Higher temperatures can increase solubility and extraction rate but may also lead to degradation of the target compound or extraction of impurities.[5][8]

  • Time: Sufficient time is needed for the solvent to penetrate the matrix and dissolve the this compound.

  • Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency but may also require more solvent and a more involved downstream processing for solvent removal.

  • Particle Size of the Matrix: Smaller particle sizes generally lead to better extraction due to increased surface area.

Q5: How can I purify the crude extract of this compound?

A5: Purification of crude this compound extract can be achieved through recrystallization using solvents like n-hexane, ethanol, and acetonitrile.[4][9] Another method involves column chromatography with a silica gel stationary phase and a nonpolar mobile phase.[10] For crude mixtures with a high acid content, a neutralization step with an aqueous alkali solution followed by distillation can be effective.[11][12]

Troubleshooting Guides

Issue 1: Low Extraction Yield
Possible Cause Troubleshooting Steps
Inappropriate Solvent This compound is nonpolar. Ensure you are using a nonpolar solvent like hexane or chloroform. Consider testing a few different solvents or solvent mixtures to find the optimal one for your matrix.
Insufficient Extraction Time Increase the extraction time to allow for complete penetration of the solvent into the sample matrix. Monitor the yield at different time points to determine the optimal duration.
Suboptimal Temperature For solvent extraction, a moderate increase in temperature can enhance solubility and extraction speed.[8] However, be cautious of temperatures that might degrade the this compound or co-extract undesirable compounds.
Poor Solvent-to-Solid Ratio Increase the volume of solvent relative to the amount of solid material. This can create a larger concentration gradient, driving more of the compound into the solvent.
Large Particle Size of Sample Grind the sample material to a finer powder to increase the surface area available for solvent contact.
For UAE: Insufficient Ultrasonic Power Increase the ultrasonic power to enhance cavitation and cell disruption, which can improve solvent penetration and extraction efficiency.[7]
For SFE: Incorrect Pressure or Temperature Optimize the pressure and temperature of the supercritical fluid (e.g., CO2). These parameters control the fluid's density and solvating power.[13]
Issue 2: Co-extraction of Impurities
Possible Cause Troubleshooting Steps
Solvent is too Polar If your extract contains many polar impurities, consider using a more nonpolar solvent. A solvent mixture can also be fine-tuned to selectively extract the nonpolar this compound.
Extraction Temperature is too High High temperatures can increase the solubility of unwanted compounds.[8] Try lowering the extraction temperature to improve the selectivity for this compound.
Crude Sample Matrix If the starting material is very complex, consider a pre-extraction cleanup step. For example, a liquid-liquid extraction can be used to remove highly polar or ionic impurities.
For SFE: Non-optimal Conditions Adjust the temperature and pressure to fine-tune the selectivity of the supercritical fluid. Sometimes, a lower density (lower pressure) can provide a cleaner extraction of nonpolar compounds.
Issue 3: Emulsion Formation During Liquid-Liquid Extraction/Washing
Possible Cause Troubleshooting Steps
High Concentration of Surfactant-like Molecules The presence of phospholipids or free fatty acids in the sample can lead to emulsions.[14]
Vigorous Shaking Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction without creating a stable emulsion.[14]
Addition of Salt Adding a small amount of a neutral salt, like sodium chloride, to the aqueous phase can help to break emulsions by increasing the polarity of the aqueous layer.[15]
Centrifugation If an emulsion forms, centrifuging the mixture can help to separate the layers.[14]
Filtration Use phase separation paper to separate the organic and aqueous layers.[14]

Data Presentation

Table 1: Comparison of Solvents for the Extraction of Nonpolar Lipids (General Data)

SolventPolarity IndexTypical Yield Range (%)AdvantagesDisadvantages
n-Hexane0.115 - 25Highly selective for nonpolar compounds, low boiling point for easy removal.Health and environmental concerns.[5]
Chloroform4.120 - 30Excellent solvent for a wide range of lipids.Toxic and environmentally harmful.
Dichloromethane3.118 - 28Good solubility for lipids, lower boiling point than chloroform.Potential carcinogen, environmental concerns.
Ethyl Acetate4.415 - 25"Green" solvent alternative, effective for moderately nonpolar compounds.[5]Can co-extract some more polar impurities.
Isopropanol3.912 - 22Another "green" solvent option.[5]May extract more water-soluble impurities.

Note: Yields are highly dependent on the source material and extraction conditions.

Table 2: Influence of Key Parameters on Extraction Efficiency of Similar Lipids

ParameterRangeEffect on YieldConsiderations
Temperature (°C) 25 - 70Generally increases with temperature up to a certain point.[8]Higher temperatures can lead to degradation and co-extraction of impurities.[5]
Solvent:Solid Ratio (mL/g) 10:1 - 30:1Yield increases with a higher ratio, but the effect may plateau.[6]Higher ratios require more solvent and energy for removal.
Extraction Time (min) 30 - 180Yield increases with time, eventually reaching a plateau.Longer times increase energy consumption and may lead to compound degradation.
Ultrasonic Power (W) (for UAE) 100 - 500Higher power generally leads to higher yield.Excessive power can degrade the target compound.
Pressure (bar) (for SFE) 100 - 400Higher pressure increases the density and solvating power of CO2, often increasing yield.[13]High pressures require specialized and costly equipment.[13]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction (Soxhlet)
  • Preparation: Weigh approximately 10 g of finely ground, dried sample material and place it into a cellulose thimble.

  • Assembly: Place the thimble in the main chamber of the Soxhlet extractor. The extractor is then placed on a distillation flask containing the solvent (e.g., n-hexane, approximately 250 mL). A condenser is placed on top of the extractor.

  • Extraction: Heat the distillation flask. The solvent will evaporate, move up to the condenser where it is cooled and drips back down onto the sample in the thimble. The solvent fills the thimble and, once it reaches a certain level, is siphoned back into the distillation flask, carrying the extracted this compound with it.

  • Duration: Allow the extraction to proceed for 6-8 hours.

  • Solvent Removal: After extraction, the solvent is removed from the extract using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude extract can be further purified by recrystallization or column chromatography.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation: Weigh approximately 5 g of finely ground, dried sample material and place it in an Erlenmeyer flask.

  • Solvent Addition: Add a measured volume of a suitable solvent (e.g., ethyl acetate) to achieve a desired solvent-to-solid ratio (e.g., 20:1 mL/g).

  • Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate the mixture for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

  • Separation: After sonication, separate the solid material from the solvent by filtration or centrifugation.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude extract.

  • Purification: Purify the crude extract as needed.

Protocol 3: Supercritical Fluid Extraction (SFE)
  • Preparation: Weigh and load the ground, dried sample into the extraction vessel of the SFE system.

  • Parameter Setting: Set the desired extraction parameters: temperature (e.g., 50°C) and pressure (e.g., 300 bar).

  • Extraction: Pump supercritical CO2 through the extraction vessel. The this compound will dissolve in the supercritical fluid.

  • Separation: The CO2 containing the dissolved compound then flows into a separator vessel where the pressure is reduced, causing the CO2 to return to a gaseous state and the this compound to precipitate.

  • Collection: Collect the extracted this compound from the separator.

  • Purification: The extract from SFE is often of high purity, but further purification steps can be performed if necessary.

Visualizations

experimental_workflow_solvent_extraction start Start: Ground Sample soxhlet Soxhlet Extraction (e.g., n-hexane, 6-8h) start->soxhlet Choose Method uae Ultrasound-Assisted Extraction (e.g., Ethyl Acetate, 30 min) start->uae Choose Method sfe Supercritical Fluid Extraction (e.g., CO2, 50°C, 300 bar) start->sfe Choose Method solvent_removal Solvent Removal (Rotary Evaporator) soxhlet->solvent_removal uae->solvent_removal crude_extract Crude this compound sfe->crude_extract solvent_removal->crude_extract purification Purification (Recrystallization or Chromatography) crude_extract->purification pure_product Pure this compound purification->pure_product end End pure_product->end

Caption: General workflow for the extraction and purification of this compound.

troubleshooting_low_yield start Low Extraction Yield check_solvent Is the solvent nonpolar? start->check_solvent check_time Is extraction time sufficient? check_solvent->check_time Yes solution_solvent Use a nonpolar solvent (e.g., hexane) check_solvent->solution_solvent No check_temp Is the temperature optimized? check_time->check_temp Yes solution_time Increase extraction time check_time->solution_time No check_ratio Is the solvent:solid ratio adequate? check_temp->check_ratio Yes solution_temp Optimize temperature (e.g., 40-60°C) check_temp->solution_temp No check_particle Is the sample finely ground? check_ratio->check_particle Yes solution_ratio Increase solvent volume check_ratio->solution_ratio No solution_particle Grind sample to a fine powder check_particle->solution_particle No

Caption: Troubleshooting decision tree for low extraction yield of this compound.

References

Validation & Comparative

A Comparative Analysis of Receptor Binding Affinities: Oleyl Palmitamide vs. Anandamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of lipid signaling molecules with their protein targets is paramount. This guide provides a detailed comparison of the receptor binding affinities of oleyl palmitamide and the well-characterized endocannabinoid, anandamide. While anandamide's interactions with various receptors have been extensively quantified, data on this compound remains notably sparse, a critical knowledge gap for researchers in this field.

Introduction to this compound and Anandamide

This compound is a fatty acid amide composed of an oleyl group derived from oleic acid and a palmitamide group derived from palmitic acid. Its structural similarity to other bioactive lipids suggests potential roles in cellular signaling. However, its specific biological functions and receptor interactions are not well-elucidated in publicly available scientific literature.

Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid neurotransmitter. It is a key signaling molecule in the endocannabinoid system, playing a crucial role in regulating a wide array of physiological processes, including pain, mood, appetite, and memory. Anandamide's effects are mediated through its interaction with a variety of receptors.

Quantitative Comparison of Receptor Binding Affinities

A comprehensive literature search reveals a significant disparity in the available receptor binding data for this compound and anandamide. While anandamide has been the subject of numerous studies, yielding a wealth of quantitative binding affinity data, there is a conspicuous absence of such data for this compound.

Table 1: Receptor Binding Affinities of Anandamide

ReceptorLigandSpecies/Assay SystemBinding Affinity (Kᵢ) / Potency (EC₅₀)Reference(s)
CB1 AnandamideHuman recombinant Chem-1 cellsKᵢ: 89 nM[1]
AnandamideNot SpecifiedKᵢ: 89 nM[1]
CB2 AnandamideNot SpecifiedKᵢ: 371 nM[1]
GPR55 AnandamideNot SpecifiedEC₅₀: 18 nM[1]
TRPV1 AnandamideRatpKᵢ: 5.68[1]

Note: Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. EC₅₀ (half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. pKᵢ is the negative logarithm of the Kᵢ value.

As indicated in the table, anandamide exhibits a high affinity for the CB1 receptor, with a Kᵢ value in the nanomolar range. Its affinity for the CB2 receptor is lower but still significant. Furthermore, anandamide is a potent agonist at GPR55 and TRPV1 receptors.

This compound: A Data Deficit

Despite extensive searches of scientific databases, no peer-reviewed studies providing quantitative receptor binding data (Kᵢ or EC₅₀ values) for this compound at CB1, CB2, GPR55, or TRPV1 receptors could be located. This lack of data prevents a direct quantitative comparison with anandamide. The biological activity of this compound and its potential interactions with the endocannabinoid system remain an open area for future research.

Signaling Pathways

The activation of cannabinoid and related receptors by anandamide initiates a cascade of intracellular signaling events. The following diagram illustrates the canonical signaling pathway for the CB1 receptor, a G-protein coupled receptor (GPCR).

CB1 Receptor Signaling Pathway Anandamide Anandamide CB1R CB1 Receptor Anandamide->CB1R Binds G_protein Gαi/o CB1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

Caption: Canonical Gαi/o-coupled signaling pathway of the CB1 receptor.

Experimental Protocols

The determination of receptor binding affinity is a critical experimental procedure in pharmacology and drug discovery. A widely used method is the radioligand displacement assay.

Radioligand Displacement Assay for CB1 Receptor

This protocol describes a typical radioligand displacement assay to determine the binding affinity of a test compound (e.g., anandamide) for the CB1 receptor.

Materials:

  • Membrane preparations from cells expressing the human CB1 receptor (e.g., Chem-1 cells).[2]

  • Radioligand: [³H]-CP55,940 (a high-affinity CB1/CB2 agonist).

  • Non-specific binding control: A high concentration of a non-labeled, high-affinity ligand (e.g., 10 µM CP-55,940).[2]

  • Test compound (e.g., anandamide) at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4.

  • Glass fiber filters (e.g., GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a 96-well plate, combine the CB1 receptor-containing membranes, the radioligand ([³H]-CP55,940 at a concentration close to its K_d), and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

  • Incubate the plate for 90 minutes at 37°C to allow the binding to reach equilibrium.[2]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data for the test compound is then plotted as the percentage of specific binding versus the log of the compound concentration. An IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[2]

Radioligand Displacement Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Membranes - Radioligand - Test Compound - Buffers Start->Prepare_Reagents Incubation Incubate: Membranes + Radioligand + Test Compound Prepare_Reagents->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Quantify Radioactivity (Scintillation Counting) Washing->Quantification Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Quantification->Data_Analysis End End Data_Analysis->End

Caption: A simplified workflow of a radioligand displacement assay.

Conclusion

This comparative guide highlights the significant body of research characterizing the receptor binding profile of anandamide, a key endocannabinoid. In stark contrast, this compound remains a largely uncharacterized lipid amide in the context of receptor pharmacology. The absence of quantitative binding data for this compound underscores a critical need for further investigation to understand its potential biological roles and to determine if it interacts with the endocannabinoid system or other receptor families. For researchers in drug development, the detailed protocols provided for receptor binding assays offer a foundational methodology for such future explorations.

References

A Comparative Analysis of Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the physicochemical properties, pharmacokinetics, and pharmacodynamics of two prominent N-acylethanolamines, Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA), supported by experimental data.

Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA) are endogenous fatty acid amides that have garnered significant attention in the scientific community for their therapeutic potential, particularly in the realms of inflammation and pain management. While structurally similar, their distinct fatty acid chains—palmitic acid for PEA and oleic acid for OEA—confer unique physicochemical properties and biological activities. This guide provides a detailed comparative analysis of PEA and OEA, presenting key experimental data in a structured format to aid researchers, scientists, and drug development professionals in their understanding and application of these molecules.

Physicochemical and Pharmacokinetic Properties

The structural differences between PEA and OEA influence their physical characteristics and how they are processed in the body. OEA's monounsaturated oleic acid chain, in contrast to PEA's saturated palmitic acid chain, results in a lower melting point and differences in solubility.

PropertyPalmitoylethanolamide (PEA)Oleoylethanolamide (OEA)
Molecular Formula C18H37NO2C20H39NO2
Molecular Weight 299.5 g/mol 325.5 g/mol
Melting Point 98-99 °C59-60 °C[1]
logP (octanol/water) ~5.9~6.4
Water Solubility InsolubleInsoluble
Solubility in Organic Solvents Soluble in ethanol and DMSOSoluble in ethanol and DMSO[1]
Bioavailability Low oral bioavailability, improved by micronization/ultramicronizationGenerally low, but detectable in plasma after oral administration
Metabolism Primarily hydrolyzed by Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA)Primarily hydrolyzed by Fatty Acid Amide Hydrolase (FAAH)

Pharmacodynamics: Receptor Binding and In Vitro Activity

Both PEA and OEA interact with several molecular targets, with the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) being a key receptor for both. Their affinities for various receptors, however, show notable differences, which in turn dictates their distinct pharmacological profiles.

Target ReceptorPalmitoylethanolamide (PEA)Oleoylethanolamide (OEA)
PPAR-α Agonist (EC50 ≈ 3 µM)High-affinity agonist[2][3][4]
GPR55 Agonist[5]Weak or no significant activity reported
TRPV1 Indirect modulator, potentiates capsaicin and anandamide effectsDirect agonist[3]
Cannabinoid Receptors (CB1/CB2) No direct binding, but can potentiate endocannabinoid signaling ("entourage effect")Does not bind to cannabinoid receptors[4]

Signaling Pathways

The activation of PPAR-α by both PEA and OEA is a central mechanism underlying their anti-inflammatory effects. Upon binding, the receptor translocates to the nucleus and modulates the transcription of genes involved in inflammation and lipid metabolism. OEA's direct agonism at TRPV1 channels provides an additional pathway for its analgesic and metabolic effects.

PEA_Signaling PEA PEA PPARa PPAR-α PEA->PPARa Activates FAAH FAAH/NAAA PEA->FAAH Metabolized by Nucleus Nucleus PPARa->Nucleus Translocates to Gene_Expression Gene Expression (e.g., ↓NF-κB, ↓COX-2) Nucleus->Gene_Expression Modulates Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory Metabolites Palmitic Acid + Ethanolamine FAAH->Metabolites

Figure 1: Simplified signaling pathway of Palmitoylethanolamide (PEA).

OEA_Signaling OEA OEA PPARa PPAR-α OEA->PPARa Activates TRPV1 TRPV1 OEA->TRPV1 Activates FAAH FAAH OEA->FAAH Metabolized by Nucleus Nucleus PPARa->Nucleus Translocates to Analgesia Analgesia TRPV1->Analgesia Gene_Expression Gene Expression (e.g., ↓NF-κB, ↑Lipid Metabolism) Nucleus->Gene_Expression Modulates Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory Metabolites Oleic Acid + Ethanolamine FAAH->Metabolites

Figure 2: Simplified signaling pathway of Oleoylethanolamide (OEA).

In Vivo Efficacy: Anti-inflammatory and Analgesic Effects

Both PEA and OEA have demonstrated efficacy in various animal models of inflammation and pain. The following table summarizes representative experimental data.

Experimental ModelSpeciesCompound & DoseKey Findings
Carrageenan-Induced Paw Edema RatPEA (10 mg/kg, i.p.)Significant reduction in paw edema volume.
Carrageenan-Induced Paw Edema RatOEA (10 mg/kg, i.p.)Significant reduction in paw edema volume.
Formalin Test (Phase II) MousePEA (30 mg/kg, i.p.)Significant reduction in licking time, indicating analgesic effect in inflammatory pain.
Formalin Test (Phase II) MouseOEA (5 mg/kg, i.p.)Significant reduction in licking time, demonstrating potent analgesic activity[6].
Acetic Acid-Induced Writhing MousePEA (30 mg/kg, i.p.)Significant reduction in the number of writhes, indicating visceral pain relief.
Acetic Acid-Induced Writhing MouseOEA (5 mg/kg, i.p.)Significant reduction in writhing, suggesting visceral analgesic effects[6].

Experimental Protocols

Radioligand Binding Assay for PPAR-α

Objective: To determine the binding affinity of PEA and OEA for the PPAR-α receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human PPAR-α receptor.

  • Assay Buffer: A suitable buffer, such as Tris-HCl with additives, is used.

  • Radioligand: A radiolabeled PPAR-α ligand (e.g., [3H]-GW7647) is used at a concentration close to its Kd.

  • Competition Binding: Increasing concentrations of unlabeled PEA or OEA are incubated with the membranes and the radioligand.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of specific binding) are determined and converted to Ki (inhibition constant) values using the Cheng-Prusoff equation.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of PEA and OEA.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

  • Drug Administration: PEA, OEA, or a vehicle control is administered intraperitoneally or orally at a specified time before carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.

Experimental_Workflow cluster_pre_treatment Pre-treatment cluster_induction Induction of Inflammation/Pain cluster_assessment Assessment Animal_Grouping Animal Grouping (e.g., Vehicle, PEA, OEA) Drug_Admin Drug Administration (i.p. or p.o.) Animal_Grouping->Drug_Admin Induction Induction Agent (e.g., Carrageenan or Formalin) Drug_Admin->Induction Measurement Measurement of Endpoint (e.g., Paw Volume, Licking Time) Induction->Measurement Data_Analysis Data Analysis (% Inhibition) Measurement->Data_Analysis

Figure 3: General workflow for in vivo anti-inflammatory/analgesic assays.

Conclusion

Both Palmitoylethanolamide and Oleoylethanolamide are promising endogenous lipids with significant anti-inflammatory and analgesic properties. Their primary mechanism of action involves the activation of PPAR-α. However, their differing affinities for other receptors, such as TRPV1, contribute to their distinct pharmacological profiles. OEA appears to have more potent effects on metabolism and satiety, likely through its actions on both PPAR-α and TRPV1. PEA, on the other hand, is particularly noted for its mast cell stabilizing effects and its role in the "entourage effect" with other endocannabinoids. The choice between these molecules for therapeutic development will depend on the specific pathological context and the desired pharmacological outcome. Further head-to-head comparative studies are warranted to fully elucidate their relative therapeutic potentials.

References

Validating the Anti-inflammatory Potential of Oleyl Palmitamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl palmitamide is a fatty acid amide with a structure suggesting potential modulation of inflammatory pathways. However, direct experimental validation of its anti-inflammatory effects is currently limited in publicly available literature. This guide provides a comparative analysis of the known anti-inflammatory properties of its constituent molecules, oleic acid and palmitic acid, and structurally related fatty acid amides, oleamide and palmitoylethanolamide (PEA). By examining the experimental data and established mechanisms of these related compounds, we can construct a cogent hypothesis for the potential anti-inflammatory activity of this compound and provide a framework for its future validation. This guide summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved in inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a multitude of diseases. Fatty acid amides are a class of endogenous lipids that have emerged as significant modulators of inflammatory processes. This compound, the amide of oleic acid and palmitamide, is a lipophilic molecule whose anti-inflammatory potential has not been extensively characterized. This guide will, therefore, draw on data from its precursors and chemical relatives to build a scientific case for its investigation as a novel anti-inflammatory agent.

We will compare the pro-inflammatory effects of palmitic acid with the anti-inflammatory activities of oleic acid, oleamide, and palmitoylethanolamide (PEA). This comparative approach will allow researchers to anticipate the potential biological activities of this compound and design appropriate experimental strategies for its validation.

Comparative In Vitro Anti-inflammatory Activity

The most common in vitro model for assessing anti-inflammatory activity involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Key markers of inflammation measured in this model include nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are also critical indicators.

Table 1: Comparative In Vitro Anti-inflammatory Effects of this compound Precursors and Analogs on LPS-Stimulated Macrophages

CompoundConcentrationTarget Measured% Inhibition / EffectReference
Palmitic Acid 50 µMNitric OxideNo significant inhibition[1]
100 µMTNF-α mRNA52% inhibition[2]
Oleic Acid 200 µMNitric OxideMitigated LPS-induced production[1]
100 µMTNF-α mRNA85% inhibition[2]
100 µMIL-6 mRNASignificant reduction[2]
Oleamide 10-50 µMNitric OxideSignificant suppression[3]
10-50 µMTNF-αSignificant inhibition[3]
10-50 µMIL-6Significant inhibition[3]
10-50 µMIL-1βSignificant inhibition[3]
Palmitoylethanolamide (PEA) 10 µMProstaglandins D2 & E2Reduction in levels[4]
3.1 µM (EC50)PPAR-α Activation50% effective concentration[5]

Note: The data presented is a synthesis from multiple sources and may not be directly comparable due to variations in experimental conditions.

Comparative In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a classical and widely used assay to evaluate the in vivo efficacy of potential anti-inflammatory compounds. Carrageenan injection into the paw induces an acute inflammatory response characterized by swelling (edema), which can be quantified over time.

Table 2: Comparative In Vivo Anti-inflammatory Effects in the Carrageenan-Induced Paw Edema Model

CompoundDoseRoute of Administration% Inhibition of EdemaPositive ControlReference
Oleamide 20 mg/kgIntraperitonealSignificant suppression at 2hNot specified[6]
Palmitoylethanolamide (PEA) 10 mg/kgIntraperitonealSignificant attenuationNot specified[7]
Indomethacin (Positive Control) 10 mg/kgOral~54% at 3-4hN/A[8]
Diclofenac (Positive Control) Not specifiedNot specifiedNot specifiedN/A

Mechanistic Insights from Related Molecules

The anti-inflammatory effects of oleic acid, oleamide, and PEA are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. In contrast, palmitic acid is generally considered pro-inflammatory. This compound, containing both oleic and palmitic acid moieties, may exhibit a complex biological activity profile.

The Pro-inflammatory Role of Palmitic Acid

Palmitic acid, a saturated fatty acid, has been shown to activate Toll-like receptors (TLRs), specifically TLR4 and TLR2. This activation triggers downstream signaling cascades that lead to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. This results in the increased production of pro-inflammatory cytokines.

Palmitic_Acid_Pathway Palmitic Acid Palmitic Acid TLR4 TLR4 Palmitic Acid->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IKK->NF-κB activates IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Cytokines TNF-α, IL-6, IL-1β Pro-inflammatory Genes->Cytokines leads to production of

Figure 1. Pro-inflammatory signaling of palmitic acid via TLR4 and NF-κB.
The Anti-inflammatory Mechanisms of Oleic Acid, Oleamide, and PEA

In contrast to palmitic acid, oleic acid, oleamide, and PEA have demonstrated anti-inflammatory properties through several mechanisms:

  • Inhibition of NF-κB Pathway: Oleic acid and oleamide have been shown to suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[3][9]

  • Activation of PPAR-α: Palmitoylethanolamide is a known agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[5][7] Activation of PPAR-α has anti-inflammatory effects by transcriptionally repressing inflammatory gene expression. Oleic acid can also activate PPAR-α.

Anti_inflammatory_Pathway cluster_compounds Anti-inflammatory Compounds Oleic Acid Oleic Acid PPAR-α PPAR-α Oleic Acid->PPAR-α activates NF-κB NF-κB Oleic Acid->NF-κB inhibits Oleamide Oleamide Oleamide->NF-κB inhibits PEA PEA PEA->PPAR-α activates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression PPAR-α->Pro-inflammatory Gene Expression represses NF-κB->Pro-inflammatory Gene Expression activates Inflammation Inflammation Pro-inflammatory Gene Expression->Inflammation

Figure 2. Anti-inflammatory mechanisms of oleic acid, oleamide, and PEA.

Experimental Protocols

In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol is a standard method to assess the anti-inflammatory potential of a test compound.

In_Vitro_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture: Seed RAW 264.7 macrophages in 96-well plates. B 2. Pre-treatment: Incubate cells with various concentrations of this compound or controls. A->B C 3. Inflammatory Stimulus: Add LPS (e.g., 1 µg/mL) to induce inflammation. B->C D 4. Incubation: Incubate for a defined period (e.g., 24 hours). C->D E 5. Supernatant Collection: Collect the cell culture supernatant. D->E G 7. Cell Lysate Analysis (Optional): - Western Blot for iNOS, COX-2, p-NF-κB D->G F 6. Measurement of Inflammatory Markers: - Nitric Oxide (Griess Assay) - Cytokines (ELISA for TNF-α, IL-6, IL-1β) E->F

Figure 3. Workflow for in vitro anti-inflammatory screening.

Positive Controls: Dexamethasone, Indomethacin. Vehicle Control: DMSO or ethanol, depending on the solubility of the test compound.

In Vivo Carrageenan-Induced Paw Edema in Rodents

This is a widely accepted model for acute inflammation.

  • Animal Acclimatization: Acclimatize rodents (rats or mice) for at least one week before the experiment.

  • Grouping: Divide animals into groups: Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg, p.o.), and Test compound groups (various doses of this compound).

  • Compound Administration: Administer the test compound or controls orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema and Inhibition:

    • Edema Volume = Paw volume at time 't' - Paw volume at time 0.

    • % Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100.

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory effects of this compound is lacking, the data from its constituent fatty acids and structurally similar fatty acid amides provide a strong rationale for its investigation. The anti-inflammatory properties of oleic acid, oleamide, and PEA, primarily through the inhibition of the NF-κB pathway and activation of PPAR-α, suggest that this compound may possess similar activities. However, the presence of the pro-inflammatory palmitic acid moiety necessitates empirical validation.

Future research should focus on:

  • In vitro screening of this compound using the LPS-stimulated macrophage model to determine its effect on key inflammatory mediators.

  • In vivo studies using the carrageenan-induced paw edema model to assess its efficacy in an acute inflammation setting.

  • Mechanism of action studies to investigate its effects on the NF-κB and PPAR-α signaling pathways.

By systematically evaluating this compound using the established protocols outlined in this guide, the scientific community can elucidate its therapeutic potential as a novel anti-inflammatory agent.

References

Navigating the Labyrinth of Lipid Signaling: A Guide to Oleyl Palmitamide Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of lipid signaling molecules is paramount. Oleyl palmitamide, a member of the burgeoning class of fatty acid amides, presents unique analytical challenges. This guide provides a comprehensive comparison of immunoassay-based detection methods with alternative analytical techniques, focusing on the critical issue of cross-reactivity.

The "fatty acid amidome" constitutes a large family of endogenous lipid molecules with diverse physiological roles, including pain and inflammation modulation.[1][2] this compound, alongside congeners like oleamide and N-palmitoylethanolamine (PEA), is of growing interest in lipidomics research.[3] However, the structural similarity among these fatty acid amides poses a significant hurdle for specific quantification using immunoassays.

The Challenge of Cross-Reactivity in Lipid Immunoassays

Immunoassays, while offering high sensitivity and throughput, are susceptible to interferences from cross-reacting molecules.[4] Structurally similar compounds can bind to the assay's antibodies, leading to inaccurate quantification and false-positive results.[4][5] This is a particularly pertinent issue for fatty acid amides, where a multitude of structurally related molecules can coexist in biological samples.[1][6]

The choice of antibody is a critical factor in assay specificity. Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity than polyclonal antibodies, although potentially at the cost of sensitivity.[7] However, even with monoclonal antibodies, off-target binding is a prevalent issue, with one study indicating that 95% of tested monoclonal antibodies bound to non-target proteins.[7]

Performance Comparison: Immunoassay vs. Mass Spectrometry

For the detection and quantification of this compound and other fatty acid amides, it is crucial to compare the performance of immunoassays with more specific analytical methods like liquid chromatography-mass spectrometry (LC-MS).

FeatureImmunoassay (e.g., ELISA)Liquid Chromatography-Mass Spectrometry (LC-MS)
Specificity Moderate to High (Highly dependent on antibody quality and assay design)Very High (Based on mass-to-charge ratio and fragmentation pattern)
Potential for Cross-Reactivity High, especially with other fatty acid amides (e.g., oleamide, stearyl palmitamide)Low (Can distinguish between structurally similar isomers)
Sensitivity High (Can detect in nanomolar range)High (Can detect in nanomolar to picomolar range)[8]
Throughput High (Suitable for screening large numbers of samples)Lower (More time-consuming per sample)
Confirmation of Analyte Identity Indirect (Based on antibody binding)Direct (Based on specific molecular properties)
Cost per Sample LowerHigher
Development Time Long (Requires antibody development and validation)Shorter (Method development is generally faster)
Matrix Effects Susceptible to interference from sample components[7]Can be minimized with appropriate sample preparation and internal standards

Experimental Protocols for Assessing Cross-Reactivity

To ensure the validity of immunoassay data for this compound, a thorough assessment of cross-reactivity is essential. The following protocol outlines a general approach for an inhibition-based ELISA to determine the specificity of an anti-oleyl palmitamide antibody.

Protocol: Inhibition ELISA for Cross-Reactivity Assessment

Objective: To determine the percentage cross-reactivity of an anti-oleyl palmitamide antibody with structurally related fatty acid amides.

Materials:

  • Microtiter plates coated with this compound-protein conjugate

  • Anti-oleyl palmitamide antibody (primary antibody)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • This compound standard

  • Potential cross-reactants (e.g., oleamide, palmitamide, N-palmitoylethanolamine, stearyl palmitamide)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Preparation of Standard and Cross-Reactant Solutions: Prepare a serial dilution of the this compound standard and each potential cross-reactant in assay buffer.

  • Antibody Incubation: In separate tubes, pre-incubate a fixed concentration of the primary anti-oleyl palmitamide antibody with the various concentrations of the standard and potential cross-reactants for a defined period (e.g., 1 hour at room temperature).

  • Plate Blocking: Wash the this compound-coated microtiter plates with wash buffer. Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[9]

  • Competitive Binding: After blocking, wash the plates. Transfer the antibody-analyte mixtures from step 2 to the wells of the microtiter plate. Incubate for 1-2 hours at room temperature to allow the free primary antibody to bind to the coated antigen.

  • Washing: Wash the plates thoroughly with wash buffer to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step to remove unbound secondary antibody.

  • Signal Development: Add the substrate solution to each well and incubate in the dark until a color change is observed.

  • Reaction Stoppage and Measurement: Add the stop solution to each well to terminate the reaction. Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the concentration of this compound.

    • Determine the concentration of each cross-reactant that causes a 50% reduction in the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula:[10] % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizing the Landscape of Fatty Acid Amide Signaling and Analysis

To better understand the context of this compound analysis, the following diagrams illustrate a potential signaling pathway and a generalized workflow for assessing immunoassay cross-reactivity.

fatty_acid_amide_pathway cluster_synthesis Biosynthesis cluster_signaling Signaling Cascade cluster_degradation Degradation Fatty Acid Fatty Acid FAAH_rev Fatty Acid Amide Hydrolase (reverse reaction) Fatty Acid->FAAH_rev Amine Amine Amine->FAAH_rev This compound This compound FAAH_rev->this compound GPCR G-Protein Coupled Receptor (e.g., CB1/CB2, TRPV1) This compound->GPCR FAAH_fwd Fatty Acid Amide Hydrolase This compound->FAAH_fwd Downstream Effectors Adenylate Cyclase, Ion Channels, etc. GPCR->Downstream Effectors Cellular Response Pain Modulation, Inflammation, etc. Downstream Effectors->Cellular Response Inactive Metabolites Inactive Metabolites FAAH_fwd->Inactive Metabolites cross_reactivity_workflow cluster_prep Preparation cluster_incubation Competitive Binding cluster_detection Detection cluster_analysis Data Analysis Standards Prepare this compound and Cross-Reactant Standards Pre_Incubate Pre-incubate Antibody with Standards/Cross-Reactants Standards->Pre_Incubate Antibody Dilute Primary Antibody Antibody->Pre_Incubate Add_to_Plate Add Mixture to Coated Plate Pre_Incubate->Add_to_Plate Incubate_Plate Incubate and Wash Add_to_Plate->Incubate_Plate Secondary_Ab Add Secondary Antibody, Incubate and Wash Incubate_Plate->Secondary_Ab Substrate Add Substrate and Stop Reaction Secondary_Ab->Substrate Read_Plate Measure Absorbance Substrate->Read_Plate IC50 Calculate IC50 Values Read_Plate->IC50 Cross_Reactivity Calculate % Cross-Reactivity IC50->Cross_Reactivity

References

A Comparative Analysis of Oleyl Palmitamide and Other Bioactive Fatty Acid Amides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of oleyl palmitamide alongside other well-researched fatty acid amides, namely palmitoylethanolamide (PEA) and oleamide. While direct comparative experimental data for this compound is limited in current literature, this document synthesizes available information on related compounds to provide a valuable resource for researchers. The guide details the known biological activities, potential mechanisms of action, and relevant experimental protocols to facilitate further investigation into this class of molecules.

Comparative Efficacy of Fatty Acid Amides

The following tables summarize the known biological activities and efficacy of palmitoylethanolamide (PEA) and oleamide. This information provides a benchmark for the potential therapeutic applications of this compound.

Table 1: Anti-inflammatory and Analgesic Efficacy of Palmitoylethanolamide (PEA)

CompoundBiological ActivityExperimental ModelKey FindingsReference
Palmitoylethanolamide (PEA)Anti-inflammatoryCarrageenan-induced paw edema in ratsDose-dependent reduction in paw edema.[1]
Palmitoylethanolamide (PEA)AnalgesicVarious clinical trials for chronic painSignificant reduction in pain scores compared to placebo.[2]
Palmitoylethanolamide (PEA)NeuroprotectionAnimal models of neuroinflammationReduced inflammatory markers and neuronal damage.[3]

Table 2: Neuromodulatory Effects of Oleamide

CompoundBiological ActivityExperimental ModelKey FindingsReference
OleamideSleep-inducing (hypnotic)In vivo studies in rodentsReduces sleep latency and increases total sleep time.[4]
OleamideNeuromodulatoryIn vitro receptor binding assaysModulates 5-HT, GABA, and cannabinoid receptors.[4]

This compound: A Profile of Potential

This compound is the amide formed from oleylamine and palmitic acid. While direct efficacy data is scarce, its structural components and similarity to other fatty acid amides suggest potential biological activities. Oleic acid is known for its anti-inflammatory properties, while palmitic acid can have pro-inflammatory effects. The combined effect within the this compound molecule warrants further investigation.

Based on the activities of related N-acylethanolamines like OEA and PEA, it is hypothesized that this compound may interact with peroxisome proliferator-activated receptor alpha (PPARα) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels, potentially influencing inflammatory pathways and pain perception.[2][5]

Experimental Protocols

To facilitate research into the comparative efficacy of this compound, the following are detailed methodologies for key experiments.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit heat-induced protein denaturation.

Protocol:

  • Preparation of Reaction Mixture:

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • Prepare various concentrations of the test compound (e.g., this compound, PEA) and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a test tube, mix 0.5 mL of the BSA solution with 0.5 mL of the test compound or standard solution.

    • A control tube should contain 0.5 mL of BSA solution and 0.5 mL of the solvent.

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes at 70°C in a water bath for 10 minutes.

  • Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • The percentage inhibition of denaturation is calculated using the formula: % Inhibition = ((Absorbance of Control - Absorbance of Test) / Absorbance of Control) x 100

  • Data Analysis:

    • The IC50 value (concentration required for 50% inhibition) for each compound can be determined by plotting the percentage inhibition against the compound concentration.

PPARα Activation Assay: Luciferase Reporter Gene Assay

This cell-based assay determines if a compound can activate the PPARα receptor.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with a PPARα expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).

  • Compound Treatment:

    • After transfection, treat the cells with various concentrations of the test compounds (this compound, OEA, etc.) or a known PPARα agonist (e.g., GW7647) for 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency.

    • Plot the normalized luciferase activity against the compound concentration to determine the EC50 value (concentration for 50% of maximal activation).

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay measures the ability of a compound to inhibit the FAAH enzyme, which is responsible for the degradation of many fatty acid amides.

Protocol:

  • Enzyme and Substrate Preparation:

    • Use a commercially available FAAH inhibitor screening kit or prepare purified FAAH enzyme.

    • The substrate is typically a fluorogenic compound like AMC-arachidonoyl amide.

  • Assay Procedure:

    • In a microplate, add the FAAH enzyme, assay buffer, and various concentrations of the test inhibitor (e.g., this compound).

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the fluorogenic substrate.

  • Measurement:

    • Measure the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths will depend on the fluorophore).

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the known signaling pathways of PEA and a proposed workflow for comparing fatty acid amides.

PEA_Signaling_Pathway PEA Palmitoylethanolamide (PEA) PPARa PPARα PEA->PPARa Activates Nucleus Nucleus PPARa->Nucleus PPRE PPRE Nucleus->PPRE Binds to Gene_Expression Anti-inflammatory Gene Expression PPRE->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation Inhibits Experimental_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays Oleyl_Palmitamide This compound Anti_Inflammatory Anti-inflammatory Assay (Albumin Denaturation) Oleyl_Palmitamide->Anti_Inflammatory PPARa_Activation PPARα Activation Assay (Luciferase Reporter) Oleyl_Palmitamide->PPARa_Activation FAAH_Inhibition FAAH Inhibition Assay Oleyl_Palmitamide->FAAH_Inhibition PEA Palmitoylethanolamide (PEA) PEA->Anti_Inflammatory PEA->PPARa_Activation PEA->FAAH_Inhibition Oleamide Oleamide Oleamide->Anti_Inflammatory Oleamide->PPARa_Activation Oleamide->FAAH_Inhibition Data_Analysis Comparative Data Analysis (IC50 / EC50) Anti_Inflammatory->Data_Analysis PPARa_Activation->Data_Analysis FAAH_Inhibition->Data_Analysis Hypothetical_OP_Pathway OP This compound PPARa PPARα OP->PPARa Hypothesized TRPV1 TRPV1 OP->TRPV1 Hypothesized Signaling_Cascade Downstream Signaling (e.g., MAPK, NF-κB) PPARa->Signaling_Cascade Modulates TRPV1->Signaling_Cascade Modulates Cellular_Response Anti-inflammatory & Analgesic Effects Signaling_Cascade->Cellular_Response Leads to

References

Oleyl Palmitamide: A Review of Currently Available Scientific Data on its Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals a significant lack of available data on the specific in vitro and in vivo effects of oleyl palmitamide. Despite its availability from chemical suppliers and its use in industrial applications as a lubricant and slip agent, there is a notable absence of peer-reviewed research detailing its biological activity. Consequently, a direct comparison of its effects in laboratory-based cellular studies versus whole-organism studies is not possible at this time.

This guide summarizes the currently available information and highlights the knowledge gap regarding this compound's biological profile. Furthermore, it provides a brief overview of the well-researched, structurally related fatty acid amides, oleamide and palmitoylethanolamide (PEA), to offer a potential, albeit speculative, context for the types of biological activities that molecules of this class may possess.

This compound: Current State of Knowledge

Searches of prominent scientific databases have yielded minimal information regarding the pharmacology, toxicology, or mechanism of action of this compound. The available data is largely limited to its chemical and physical properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C34H67NOPubChem
Molecular Weight 505.9 g/mol PubChem
CAS Number 16260-09-6Alfa Chemistry
Physical Description SolidAlfa Chemistry
Primary Uses Dispersing agent, emulsifying agent, lubricantAlfa Chemistry

Due to the absence of published biological studies, no quantitative data on in vitro or in vivo effects, such as IC50 or EC50 values, can be provided. Similarly, there are no established experimental protocols for assessing the biological activity of this compound, nor are there any elucidated signaling pathways.

A Look at Structurally Related Fatty Acid Amides

To provide some perspective, this section briefly discusses the known biological effects of two related fatty acid amides: oleamide and palmitoylethanolamide (PEA). It is crucial to note that while these molecules share structural similarities with this compound, their biological effects cannot be directly extrapolated to this compound without experimental verification.

Oleamide

Oleamide (the amide of oleic acid) is an endogenous signaling molecule known primarily for its role in inducing sleep.[1] It accumulates in the cerebrospinal fluid of sleep-deprived animals and has been shown to have a variety of effects on the central nervous system.[1]

In Vitro Effects of Oleamide:

  • Inhibits the proliferation of lymphocytes.[1]

  • Suppresses the lipopolysaccharide (LPS)-induced expression of iNOS and COX-2 in microglial cells by inhibiting NF-κB activation.[1]

  • Shows anti-allergic potential by reducing histamine and β-hexosaminidase secretion.[1]

In Vivo Effects of Oleamide:

  • Induces sedation and physiological sleep when administered to animals.[1]

  • Suppresses carrageenan-induced paw edema in rats, demonstrating anti-inflammatory effects.[1]

Palmitoylethanolamide (PEA)

PEA is another well-studied endogenous fatty acid amide recognized for its anti-inflammatory, analgesic, and neuroprotective properties.

In Vitro Effects of PEA:

  • Does not bind to cannabinoid receptors CB1 and CB2 in transfected cells.

  • May act as an "entourage" compound, enhancing the effects of endocannabinoids by inhibiting their breakdown.

In Vivo Effects of PEA:

  • Exhibits analgesic effects that can be reversed by a CB2 receptor antagonist.

  • Accumulates in damaged tissues, suggesting a role in cellular protection.

Experimental Protocols for Related Compounds

While no protocols are available for this compound, the methodologies used to study oleamide and PEA are well-established.

Example Experimental Protocol: Assessment of Anti-inflammatory Activity of Oleamide in vivo

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Inflammation: Subplantar injection of 1% carrageenan in saline into the right hind paw.

  • Drug Administration: Intraperitoneal injection of oleamide or vehicle control 1 hour prior to carrageenan injection.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at various time points post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the drug-treated group to the vehicle-treated group.

Potential Signaling Pathways of Related Fatty Acid Amides

The signaling pathways for oleamide and PEA are complex and not fully elucidated. Oleamide is thought to interact with the cannabinoid system and may also affect serotonin receptors. PEA's effects are believed to be mediated, in part, through the activation of PPAR-α and by modulating the activity of other receptors and ion channels.

Hypothesized Signaling for Related Fatty Acid Amides cluster_oleamide Oleamide cluster_pea Palmitoylethanolamide (PEA) Oleamide Oleamide CB1R CB1 Receptor Oleamide->CB1R Modulates SerotoninR Serotonin Receptors Oleamide->SerotoninR Interacts with AntiInflammatory Anti-inflammatory Effects Oleamide->AntiInflammatory Sleep Sleep Induction CB1R->Sleep SerotoninR->Sleep PEA PEA PPARa PPAR-α PEA->PPARa Activates Entourage Entourage Effect (Inhibits FAAH) PEA->Entourage Analgesia Analgesia PPARa->Analgesia Neuroprotection Neuroprotection PPARa->Neuroprotection Entourage->Analgesia

Caption: Hypothesized signaling pathways for oleamide and PEA.

Conclusion and Future Directions

The current body of scientific literature does not contain the necessary data to construct a comparative guide on the in vitro and in vivo effects of this compound. This represents a significant gap in our understanding of this compound's biological activity. Future research should focus on systematic in vitro screening to identify potential cellular targets and mechanisms of action, followed by in vivo studies in relevant animal models to investigate its physiological and pharmacological effects. Such studies are essential to determine if this compound possesses any of the therapeutic properties observed in structurally similar fatty acid amides like oleamide and PEA.

Workflow for Investigating this compound Start Initiate Research on This compound LitSearch Comprehensive Literature Search Start->LitSearch NoData No Specific Biological Data Found LitSearch->NoData DataExtraction Extract Quantitative Data (In Vitro & In Vivo) ProtocolID Identify Experimental Protocols DataExtraction->ProtocolID PathwayID Elucidate Signaling Pathways ProtocolID->PathwayID Compare Compare In Vitro and In Vivo Effects PathwayID->Compare NoData->DataExtraction Attempt to find data Alternative Provide Information on Related Compounds NoData->Alternative Actionable Alternative Report Generate Comparison Guide Compare->Report FinalReport Final Report on Knowledge Gap Alternative->FinalReport

Caption: Research workflow illustrating the knowledge gap for this compound.

References

Replicating Published Findings on Oleyl Palmitamide's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl palmitamide is a long-chain fatty acid amide belonging to the N-acylethanolamine (NAE) family of lipid signaling molecules. While direct experimental data on the bioactivity of this compound is not currently available in the public domain, its structural similarity to other well-researched NAEs, such as oleamide and palmitoylethanolamide (PEA), suggests it may possess analogous biological activities. This guide provides a comparative framework to facilitate the investigation of this compound's bioactivity by summarizing the known quantitative data for its structural analogs and detailing the experimental protocols required to replicate and extend these findings.

The primary signaling pathways associated with NAEs involve the endocannabinoid system, including interactions with cannabinoid receptors (CB1 and CB2) and the fatty acid amide hydrolase (FAAH) enzyme, as well as other targets like peroxisome proliferator-activated receptor alpha (PPARα) and transient receptor potential vanilloid 1 (TRPV1). By understanding the established bioactivities of oleamide and PEA, researchers can formulate targeted hypotheses and design experiments to elucidate the pharmacological profile of this compound.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for oleamide and palmitoylethanolamide (PEA), which serve as key alternatives for comparison in the study of this compound.

Table 1: Cannabinoid Receptor Binding Affinity

CompoundReceptorKᵢ (µM)Reference
This compound CB1Not Available-
CB2Not Available-
OleamideCB11.14[1]
CB2No significant affinity[1]
Palmitoylethanolamide (PEA)CB1No affinity[2]
CB2No affinity[2]

Table 2: Enzyme Inhibition

CompoundEnzymeIC₅₀ (µM)Reference
This compound FAAHNot Available-
OleamideFAAHSubstrate-
Palmitoylethanolamide (PEA)FAAHSubstrate-

Table 3: Nuclear Receptor and Ion Channel Activity

CompoundTargetEC₅₀ (µM)Reference
This compound PPARαNot Available-
TRPV1Not Available-
Oleoylethanolamide (OEA) (related to Oleamide)PPARαHigh affinity[3]
Palmitoylethanolamide (PEA)PPARα3.1[1]
TRPV1Activates indirectly-

Signaling Pathways

The potential signaling pathways of this compound can be inferred from the known mechanisms of its analogs.

cluster_0 Endocannabinoid System Modulation This compound This compound FAAH FAAH Inhibition This compound->FAAH Endocannabinoids ↑ Endocannabinoid Levels (e.g., Anandamide) FAAH->Endocannabinoids prevents degradation CB1R CB1 Receptor Endocannabinoids->CB1R activates CB2R CB2 Receptor Endocannabinoids->CB2R activates

Hypothesized FAAH inhibition pathway for this compound.

cluster_1 PPARα and TRPV1 Signaling This compound This compound PPARa PPARα Activation This compound->PPARa TRPV1 TRPV1 Modulation This compound->TRPV1 Gene Gene Transcription (Lipid Metabolism) PPARa->Gene Calcium Ca²⁺ Influx TRPV1->Calcium

Potential PPARα and TRPV1 signaling pathways for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the bioactivity of this compound.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against FAAH.

Experimental Workflow:

cluster_2 FAAH Inhibition Assay Workflow A Prepare FAAH Enzyme (rat brain homogenate) B Incubate Enzyme with This compound (various conc.) A->B C Add Fluorogenic Substrate (e.g., AMC-arachidonoyl amide) B->C D Measure Fluorescence (Ex: 360 nm, Em: 465 nm) C->D E Calculate IC₅₀ Value D->E

Workflow for determining the FAAH inhibitory activity.

Methodology:

  • Enzyme Preparation: Homogenize rat brains in a buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA). Centrifuge the homogenate at 1,000 x g for 15 minutes at 4°C. The resulting supernatant is used as the source of FAAH enzyme.

  • Inhibition Assay: In a 96-well plate, add the FAAH enzyme preparation to wells containing various concentrations of this compound (dissolved in a suitable solvent like DMSO). Include a vehicle control (DMSO alone) and a positive control inhibitor (e.g., URB597).

  • Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic FAAH substrate, such as AMC-arachidonoyl amide.

  • Fluorescence Measurement: Incubate the plate at 37°C and measure the increase in fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cannabinoid Receptor (CB1/CB2) Binding Assay

This protocol determines the binding affinity (Kᵢ) of this compound for CB1 and CB2 receptors through competitive displacement of a radiolabeled ligand.

Experimental Workflow:

cluster_3 Cannabinoid Receptor Binding Assay Workflow A Prepare Membranes from CB1/CB2-expressing cells B Incubate Membranes with Radioligand (e.g., [³H]CP55,940) and this compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Calculate Kᵢ Value D->E

Workflow for determining cannabinoid receptor binding affinity.

Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human CB1 or CB2 receptors.

  • Binding Assay: In a reaction tube, incubate the cell membranes with a fixed concentration of a high-affinity cannabinoid receptor radioligand (e.g., [³H]CP55,940) and varying concentrations of this compound.

  • Separation: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of this compound by fitting the competition binding data to a one-site competition model. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

PPARα Transcriptional Activation Assay

This protocol is used to determine the half-maximal effective concentration (EC₅₀) of this compound for the activation of PPARα.

Experimental Workflow:

cluster_4 PPARα Activation Assay Workflow A Transfect Cells with PPARα expression vector and PPRE-luciferase reporter B Treat Cells with This compound (various conc.) A->B C Lyse Cells and Measure Luciferase Activity B->C D Normalize Luciferase Activity to Protein Concentration C->D E Calculate EC₅₀ Value D->E

Workflow for determining PPARα transcriptional activation.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or HepG2) and transfect the cells with a PPARα expression vector and a luciferase reporter plasmid containing a peroxisome proliferator response element (PPRE) in the promoter region.

  • Compound Treatment: Treat the transfected cells with various concentrations of this compound or a known PPARα agonist (e.g., GW7647) as a positive control.

  • Luciferase Assay: After an incubation period (typically 24 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Normalization: Normalize the luciferase activity to the total protein concentration in each sample to account for variations in cell number.

  • Data Analysis: Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

TRPV1 Activation Assay (Calcium Influx)

This protocol assesses the ability of this compound to activate TRPV1 channels by measuring changes in intracellular calcium concentration ([Ca²⁺]ᵢ).

Experimental Workflow:

cluster_5 TRPV1 Activation Assay Workflow A Culture TRPV1-expressing Cells (e.g., HEK293-hTRPV1) B Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fura-2 AM) A->B C Stimulate Cells with This compound (various conc.) B->C D Measure Changes in Intracellular Calcium ([Ca²⁺]ᵢ) C->D E Calculate EC₅₀ Value D->E

References

Oleyl Palmitamide as an Internal Standard for Lipidomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of lipidomics, the accurate quantification of lipid species is paramount for generating reliable and reproducible data. The use of internal standards is a cornerstone of robust analytical workflows, compensating for variations in sample preparation, extraction efficiency, and instrument response. This guide provides a comprehensive comparison of oleyl palmitamide as a potential internal standard against other commonly used alternatives in lipidomics, supported by experimental considerations and data presentation.

The Role of Internal Standards in Lipidomics

Internal standards are compounds added to a sample at a known concentration before analysis.[1] Ideally, an internal standard should mimic the physicochemical properties of the analyte of interest, but be distinguishable by the analytical instrument, typically a mass spectrometer.[2] The ratio of the analyte's signal to the internal standard's signal is used for quantification, which helps to correct for analytical variability.[2]

This compound: A Candidate Internal Standard

This compound is a fatty acid amide, a class of endogenous signaling molecules.[3] Its structure, consisting of an oleic acid and a palmitic acid moiety linked by an amide bond, gives it lipid-like properties, making it a potential candidate for use as an internal standard in lipidomics, particularly for the analysis of other fatty acid amides or neutral lipids.

Comparison with Alternative Internal Standards

The selection of an appropriate internal standard is critical for the accuracy and precision of lipid quantification. This compound can be compared to two main categories of internal standards: stable isotope-labeled lipids and commercially available internal standard mixtures.

Performance Comparison
FeatureThis compound (Non-labeled)Stable Isotope-Labeled (Deuterated) LipidsCommercial Internal Standard Mixtures
Chemical Similarity to Endogenous Lipids High (structurally similar to other fatty acid amides and neutral lipids)Identical (chemically the same as the analyte, differing only in isotopic composition)Broad (covers multiple lipid classes)
Co-elution with Analytes Likely to co-elute with lipids of similar polarity.Co-elutes with the specific analyte it is designed for.Standards co-elute with their respective lipid classes.
Correction for Matrix Effects Good, as it experiences similar ionization suppression or enhancement as co-eluting analytes.Excellent, as it has nearly identical ionization efficiency to the analyte.[4]Good to Excellent, depending on the breadth of the mixture and the similarity of the standards to the analytes of interest.
Cost Relatively low.High, due to the complex synthesis of isotopically labeled compounds.Moderate to High, depending on the complexity and number of standards in the mixture.
Availability Commercially available from various chemical suppliers.Availability can be limited for specific lipid species.Readily available from specialized suppliers like Avanti Polar Lipids (e.g., SPLASH™ LIPIDOMIX™).[5][6]
Potential for Isotopic Overlap None.Minimal, if the mass difference is sufficient (typically ≥ 3 Da).Minimal, as standards are well-characterized.
Versatility Potentially applicable to a class of lipids (e.g., fatty acid amides, neutral lipids).Specific to a single analyte or a very narrow class of lipids.High, as they are designed to cover a wide range of lipid classes.[6]
Quantitative Performance Metrics (Hypothetical Comparison)
Performance MetricThis compoundDeuterated Internal StandardCommercial Mixture
Accuracy (% Bias) <15% (analyte-dependent)<5%<10% (for covered classes)
Precision (% RSD) <10%<5%<10%
Linearity (R²) >0.99>0.995>0.99
Limit of Quantification (LOQ) Analyte and matrix dependentTypically lower due to better signal-to-noiseVaries by standard
Recovery (%) 80-120%90-110%85-115%

Experimental Protocols

A generalized experimental workflow for utilizing an internal standard like this compound in a targeted lipidomics study is presented below. This protocol is based on common practices for the analysis of fatty acid amides and other lipids.

Sample Preparation and Lipid Extraction
  • Sample Homogenization : Homogenize the biological sample (e.g., plasma, tissue) in an appropriate buffer.

  • Internal Standard Spiking : Add a known amount of this compound (or other internal standard) solution to the homogenate. The concentration should be within the linear range of the instrument and comparable to the expected analyte concentration.

  • Lipid Extraction : Perform a liquid-liquid extraction using a suitable solvent system, such as a modified Bligh-Dyer or Folch method with chloroform and methanol.

  • Phase Separation : Centrifuge the mixture to separate the organic (lipid-containing) and aqueous phases.

  • Drying and Reconstitution : Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/acetonitrile).

LC-MS/MS Analysis
  • Chromatographic Separation : Use a reverse-phase C18 column with a gradient elution of mobile phases, such as water with formic acid and acetonitrile/isopropanol with formic acid.

  • Mass Spectrometry Detection : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification.

    • This compound MRM Transition (Hypothetical) : Precursor ion [M+H]⁺ → Product ion (a characteristic fragment). Specific transitions would need to be determined empirically.

    • Analyte MRM Transitions : Precursor ions [M+H]⁺ → Product ions for each target lipid.

Visualizing the Workflow and Concepts

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Homogenize Homogenization Sample->Homogenize Add_IS Spike with Internal Standard (e.g., this compound) Homogenize->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: A typical targeted lipidomics workflow.

Logic for Internal Standard Selection

IS_Selection cluster_ideal Ideal Internal Standard cluster_alternatives Alternatives Analyte Target Analyte(s) Ideal_IS Stable Isotope-Labeled Analyte Analyte->Ideal_IS Best Choice (High Cost/Low Availability) Structural_Analog Structural Analog (e.g., this compound) Analyte->Structural_Analog Good Choice (Lower Cost) Class_Based_IS Class-Based Standard (from commercial mixture) Analyte->Class_Based_IS Versatile Choice (Broad Coverage)

Caption: Decision logic for internal standard selection.

Conclusion

This compound presents a viable option as an internal standard in lipidomics, particularly for the analysis of other fatty acid amides and structurally similar lipids. Its primary advantages are its lipid-like nature and lower cost compared to stable isotope-labeled standards. However, the gold standard for quantitative accuracy remains the use of stable isotope-labeled internal standards, which provide the best correction for matrix effects and analytical variability. Commercially available internal standard mixtures offer a convenient and versatile solution for broader lipidome coverage.

The choice of an internal standard will ultimately depend on the specific requirements of the study, including the target analytes, the desired level of quantitative accuracy, and budget constraints. For researchers focusing on fatty acid amides, this compound is a cost-effective candidate that warrants consideration and further method development.

References

A Comparative Analysis of the Biological Activities of Cis- and Trans-Oleyl Palmitamide Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fatty acid amides are a class of endogenous lipids that play significant roles in various physiological processes, including sleep regulation, pain, and inflammation. The stereochemistry of the acyl chain, particularly the configuration of double bonds, is a critical determinant of their biological activity. This guide provides a comparative overview of the predicted biological activities of cis- and trans-oleyl palmitamide, drawing parallels from the well-documented differences between cis- and trans-oleamide.

Data Presentation: Comparative Biological Activities of Oleamide Isomers

The following table summarizes the quantitative data on the differential effects of cis- and trans-oleamide on various biological targets. It is anticipated that cis- and trans-oleyl palmitamide would follow a similar pattern of activity, with the cis isomer being the biologically active form.

Biological Target/Effectcis-Oleamidetrans-OleamideReference
Cannabinoid Receptor 1 (CB1) Activation
[³⁵S]GTPγS Binding (Rat Brain Membranes)EC₅₀ = 1.64 µMNo significant stimulation up to 100 µM[1][2][3]
GABAₐ Receptor Modulation
Current EnhancementSignificant positive modulationNo significant effect[4][5]
Glycine Receptor Modulation
Current EnhancementSignificant positive modulationNo significant effect[4]
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Inhibitory PotencyMore potentLess potent[6][7]
Sleep Induction
Physiological EffectInduces physiological sleepMuch less potent or inactive[8]

Key Biological Activities and the Importance of Cis Configuration

The experimental data on oleamide strongly indicates that the cis configuration of the double bond at the 9,10-position is crucial for its biological function. The trans isomer is consistently shown to be inactive or significantly less potent across a range of molecular targets.

  • Cannabinoid System: Cis-oleamide acts as an agonist at the CB1 cannabinoid receptor, stimulating GTPγS binding, a hallmark of G-protein coupled receptor activation. In contrast, trans-oleamide fails to elicit this response, suggesting it does not effectively bind to or activate the receptor in the same manner.[1][2][3]

  • GABAergic and Glycinergic Systems: Cis-oleamide potentiates currents through both GABAₐ and glycine receptors, which are important inhibitory neurotransmitter receptors in the central nervous system. This modulation is stereoselective, with the trans isomer having no significant effect.[4][5]

  • Enzymatic Degradation: Both isomers are substrates for fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of fatty acid amides. However, inhibitors designed with a cis double bond are more potent than their trans counterparts, suggesting that the enzyme's active site has a preference for the cis configuration.[6][7]

  • Sleep and Sedation: The sleep-inducing properties of oleamide are attributed to the cis isomer.[8] This physiological effect is a culmination of its interactions with various neurotransmitter systems.

Experimental Protocols

The following are descriptions of the key experimental methodologies used to assess the biological activities of oleamide isomers.

[³⁵S]GTPγS Binding Assay for CB1 Receptor Activation

This assay is used to measure the activation of G protein-coupled receptors, such as the CB1 receptor, by a ligand.

  • Membrane Preparation: Whole brains from rats are homogenized in a buffer solution and centrifuged to isolate the cell membranes, which contain the CB1 receptors.

  • Assay Reaction: The prepared membranes are incubated with the test compound (cis- or trans-oleamide), GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Activation and Binding: When an agonist binds to and activates the CB1 receptor, it facilitates the exchange of GDP for GTP on the associated G-protein. The [³⁵S]GTPγS then binds to the activated G-protein.

  • Measurement: The reaction is stopped, and the membranes are filtered to separate the bound from the unbound [³⁵S]GTPγS. The amount of radioactivity on the filter is then quantified using a scintillation counter. An increase in [³⁵S]GTPγS binding indicates receptor activation.

Electrophysiological Recording of GABAₐ and Glycine Receptor Modulation

This technique measures the flow of ions through receptor channels in response to neurotransmitters and modulators.

  • Cell Preparation: Neurons in culture or oocytes expressing specific receptor subtypes (GABAₐ or glycine receptors) are used.

  • Patch-Clamp Recording: A glass micropipette filled with a conductive solution is used to form a tight seal with the cell membrane (whole-cell patch-clamp configuration). This allows for the measurement of the electrical currents flowing across the cell membrane.

  • Neurotransmitter Application: The respective neurotransmitter (GABA or glycine) is applied to the cell to elicit a baseline current.

  • Compound Application: The test compound (cis- or trans-oleamide) is then co-applied with the neurotransmitter.

  • Data Analysis: The change in the amplitude of the current in the presence of the test compound compared to the baseline indicates whether the compound potentiates or inhibits the receptor's function.

Visualizations

Logical Flow of Biological Activity Comparison

cluster_isomers Oleyl Palmitamide Isomers cluster_targets Biological Targets cluster_effects Biological Effects cis cis-Oleyl Palmitamide (Hypothesized Active Form) CB1 CB1 Receptor cis->CB1 Interacts with GABAa GABAₐ Receptor cis->GABAa Interacts with GlyR Glycine Receptor cis->GlyR Interacts with FAAH FAAH Enzyme cis->FAAH Interacts with trans trans-Oleyl Palmitamide (Hypothesized Inactive Form) trans->CB1 Interacts with trans->GABAa Interacts with trans->GlyR Interacts with trans->FAAH Interacts with Inactivity No Significant Effect trans->Inactivity Leads to Activation Receptor Activation/ Modulation CB1->Activation GABAa->Activation GlyR->Activation Inhibition Enzyme Inhibition FAAH->Inhibition Activation->cis Associated with Inhibition->cis Associated with

Caption: Predicted interaction of cis- and trans-oleyl palmitamide with biological targets.

Experimental Workflow for Receptor Activation Assay

start Start prep Prepare Brain Membrane Homogenate start->prep incubate Incubate Membranes with: - Test Compound (cis/trans) - GDP - [³⁵S]GTPγS prep->incubate filter Filter to Separate Bound and Unbound [³⁵S]GTPγS incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Analyze Data: Compare cis vs. trans vs. Control quantify->analyze result Determine Receptor Activation (EC₅₀) analyze->result end End result->end

Caption: Workflow for the [³⁵S]GTPγS binding assay.

References

Safety Operating Guide

Proper Disposal of Oleyl Palmitamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, oleyl palmitamide is generally not classified as a hazardous substance. Disposal should align with local, state, and federal regulations for non-hazardous solid waste. Always consult your institution's specific safety protocols before proceeding.

This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of research, science, and drug development professionals.

Personal Protective Equipment (PPE) Summary

Before handling this compound for disposal, ensure the appropriate personal protective equipment is worn.

PPE ItemSpecificationPurpose
Gloves Nitrile or latexPrevents skin contact
Eye Protection Safety glasses or gogglesProtects eyes from dust or particles
Lab Coat Standard laboratory coatProtects clothing and skin
Respiratory Not generally required for small quantitiesUse a dust mask if creating dust

Step-by-Step Disposal Protocol

Follow these steps for the safe and compliant disposal of this compound:

  • Hazard Assessment: Confirm that the this compound waste is not mixed with any hazardous materials. If it is contaminated with a hazardous substance, it must be treated as hazardous waste.

  • Containerization:

    • Place the solid this compound waste in a securely sealed, non-reactive container.

    • The container should be clearly labeled as "this compound" or with its chemical name and CAS number (16260-09-6).

  • Waste Stream Segregation:

    • Dispose of the container in the designated non-hazardous solid waste stream for your laboratory.

    • Do not mix with hazardous chemical waste, biological waste, or sharps.[1][2][3]

  • Documentation: Record the disposal in your laboratory's chemical inventory or waste log, as per your institution's requirements.

  • Final Disposal: The collected non-hazardous waste will typically be sent to a sanitary landfill by your institution's waste management provider.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Oleyl_Palmitamide_Disposal A Start: this compound Waste B Is the waste mixed with hazardous substances? A->B C Treat as Hazardous Waste: Follow institutional guidelines for hazardous chemical waste disposal. B->C Yes D Place in a sealed, labeled container. B->D No E Dispose in designated non-hazardous solid waste stream. D->E F End E->F

Caption: Decision workflow for this compound disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oleyl palmitamide
Reactant of Route 2
Reactant of Route 2
Oleyl palmitamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.